Decanoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
decanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIVAXLHTVNRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059413 | |
| Record name | Decanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Decanoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20529 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
112-13-0 | |
| Record name | Decanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECANOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ16IN0UIM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Decanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of decanoyl chloride (CAS No. 112-13-0), a versatile intermediate used in various chemical syntheses.[1][2] The information is presented to support research, development, and quality control activities.
Core Physical and Chemical Data
This compound, also known as capric acid chloride or caprinoyl chloride, is an acyl chloride with the linear formula CH₃(CH₂)₈COCl.[1][3][4] It is a colorless to pale yellow liquid with a pungent odor. This compound is highly reactive, particularly with water, alcohols, and amines.
Table 1: Summary of Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉ClO | |
| Molecular Weight | 190.71 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | |
| Odor | Pungent | |
| Density | 0.919 g/mL at 25 °C | |
| Melting Point | -34.5 °C to -33.99 °C | |
| Boiling Point | 230-236 °C at 760 mmHg (standard pressure) 94-96 °C at 5 mmHg | |
| Flash Point | 106-110 °C | |
| Refractive Index | n20/D 1.441 | |
| Solubility | Soluble in acetone and other organic solvents like ether. Insoluble in water. | |
| Vapor Density | 6.57 (vs air) |
Experimental Protocols for Property Determination
The following are detailed methodologies for determining the key physical properties of liquid compounds such as this compound.
1. Determination of Boiling Point (Capillary Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. The capillary method is a common and efficient technique for determining the boiling point of small liquid samples.
-
Apparatus:
-
Thiele tube or similar heating bath (e.g., metal heating block).
-
Thermometer.
-
Small test tube.
-
Capillary tube (sealed at one end).
-
Heat source (e.g., Bunsen burner or hot plate).
-
-
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer and placed in a heating bath.
-
The apparatus is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands and escapes.
-
Heating is continued until a rapid and continuous stream of bubbles is observed exiting the capillary tube. This indicates the vapor of the liquid has replaced the air.
-
The heat source is removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
-
Workflow for Boiling Point Determination
Caption: Experimental workflow for determining the boiling point of a liquid.
2. Determination of Density
Density is the mass of a substance per unit volume. For a liquid like this compound, this can be determined by measuring the mass of a known volume.
-
Apparatus:
-
Graduated cylinder or pycnometer (for higher accuracy).
-
Analytical balance.
-
-
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder.
-
Add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). Record the exact volume.
-
Measure and record the combined mass of the graduated cylinder and the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.
-
Calculate the density using the formula: Density = Mass / Volume.
-
The procedure can be repeated with different volumes to ensure accuracy, and the results can be averaged.
-
3. Determination of Melting Point
While this compound is a liquid at room temperature, its melting point (the temperature at which it transitions from solid to liquid) is an important characteristic.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube).
-
Capillary tubes.
-
Thermometer.
-
Cooling bath (to solidify the sample).
-
-
Procedure:
-
The liquid sample is first solidified by cooling it below its expected melting point.
-
A small amount of the solidified sample is introduced into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the melting point.
-
The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire solid has turned into a clear liquid. For a pure substance, this range should be narrow.
-
References
Decanoyl Chloride: A Comprehensive Technical Overview for Scientific Professionals
An in-depth examination of the physicochemical properties, synthesis, and analytical determination of decanoyl chloride, a pivotal reagent in synthetic chemistry. This guide is tailored for researchers, scientists, and professionals in drug development, providing detailed methodologies and data for practical application.
Core Physicochemical Properties
This compound, also known as capric acid chloride, is a mono-acyl chloride with the chemical formula C₁₀H₁₉ClO. It is a colorless to pale yellow liquid with a pungent odor, widely utilized as a reactive intermediate in the synthesis of various organic compounds, including esters, amides, and other derivatives.[1][2] Its utility stems from the highly reactive acyl chloride group, which readily participates in nucleophilic substitution reactions.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 190.71 g/mol | [3] |
| Density | 0.919 g/mL at 25 °C | [4] |
| Boiling Point | 94-96 °C at 5 mmHg | [4] |
| Melting Point | -33.99 °C | |
| Refractive Index | n20/D 1.441 |
Experimental Protocols
Precise determination of the physicochemical properties of this compound is crucial for its application in research and development. Below are detailed methodologies for ascertaining its molecular weight and density.
Determination of Molecular Weight by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for determining the molecular weight of volatile compounds like this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane).
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a heated capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase coating the column.
-
Ionization: As the separated components elute from the column, they enter the mass spectrometer, where they are bombarded with electrons, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound.
Determination of Density by Pycnometry
The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precisely known volume.
Methodology:
-
Calibration of the Pycnometer:
-
The pycnometer is thoroughly cleaned and dried.
-
The mass of the empty, dry pycnometer (m₀) is accurately measured using an analytical balance.
-
The pycnometer is filled with a reference liquid of known density at a specific temperature (e.g., distilled water).
-
The mass of the pycnometer filled with the reference liquid (m₁) is measured.
-
The volume of the pycnometer (V) is calculated using the formula: V = (m₁ - m₀) / ρ_water, where ρ_water is the density of water at the measurement temperature.
-
-
Measurement of this compound Density:
-
The calibrated pycnometer is emptied, cleaned, and dried.
-
The pycnometer is filled with this compound.
-
The mass of the pycnometer filled with this compound (m₂) is measured.
-
The density of this compound (ρ_decanoyl_chloride) is calculated using the formula: ρ_decanoyl_chloride = (m₂ - m₀) / V.
-
Synthesis of this compound: An Experimental Workflow
This compound is typically synthesized from decanoic acid. The following workflow outlines a common laboratory-scale synthesis.
Methodology for Synthesis:
A solution of decanoic acid in dichloromethane (DCM) is cooled to 0 °C. Oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) are added dropwise. The reaction mixture is then stirred at room temperature for approximately 4 hours. Following the reaction, the solvent is removed under reduced pressure to yield this compound as a yellow oil. This crude product can be used in subsequent synthetic steps without further purification.
References
A Technical Guide to Decanoyl Chloride
IUPAC Name: Decanoyl chloride[1]
Synonyms: Capric acid chloride, Caprinoyl chloride, n-Decanoyl chloride[2][3][4][5]
Introduction
This compound (CAS No. 112-13-0) is a linear acyl chloride, a class of organic compounds characterized by the -COCl functional group. It is derived from decanoic acid and presents as a colorless to pale yellow liquid with a distinct, pungent odor. Its chemical structure, featuring a ten-carbon aliphatic chain, renders it a key intermediate in a multitude of synthetic applications.
This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing in-depth information on the physicochemical properties, synthesis, applications, and safety protocols associated with this compound. Its high reactivity makes it a valuable reagent for introducing the decanoyl group into molecules, thereby modifying their lipophilicity and biological properties.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below for ease of reference. These properties are critical for designing experimental conditions and ensuring safe handling.
| Property | Value | Reference |
| Molecular Formula | C10H19ClO | |
| Molecular Weight | 190.71 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | |
| Density | 0.919 g/mL at 25 °C | |
| Boiling Point | 94-96 °C at 5 mmHg | |
| Refractive Index | n20/D 1.441 | |
| Flash Point | 140 °C (284 °F) | |
| Vapor Density | 6.57 (vs air) |
Synthesis and Experimental Protocols
This compound is most commonly synthesized from its corresponding carboxylic acid, decanoic acid. The following protocol details a standard laboratory procedure using oxalyl chloride.
Reaction: CH3(CH2)8COOH + (COCl)2 → CH3(CH2)8COCl + CO + CO2 + HCl
Experimental Protocol: Synthesis of this compound from Decanoic Acid
-
Materials:
-
Decanoic acid
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Ice bath
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet (to vent HCl and CO)
-
-
Procedure:
-
In a round-bottom flask, dissolve decanoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add a catalytic amount of DMF (e.g., 3 drops) to the solution.
-
Slowly add oxalyl chloride (2.0-4.0 equivalents) dropwise to the stirred solution. Vigorous gas evolution (HCl, CO, CO2) will be observed. Ensure the reaction is performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 4 hours, or until gas evolution ceases.
-
Monitor the reaction completion by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude this compound, typically a yellow oil, can be used directly for subsequent reactions or purified by vacuum distillation.
-
Applications in Research and Drug Development
This compound is a versatile acylating agent used to introduce the 10-carbon decanoyl moiety into various substrates. This functionalization is particularly relevant in pharmaceutical and life sciences research.
-
Pharmaceutical Synthesis: It is a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The addition of the lipophilic decanoyl chain can modify a drug's pharmacokinetic profile, such as its bioavailability and membrane permeability. It is used in the synthesis of metalloproteinase inhibitors and reversible analgesics.
-
Organic Synthesis: this compound is widely employed for the synthesis of esters and amides via reaction with alcohols and amines, respectively. It has been used in the synthesis of complex oligomers, such as those composed of alternating 2,6-diaminopyridine and 2,6-pyridinedicarbonyl units.
-
Biocatalysis and Materials Science: The compound has been shown to enhance the activity of enzymes in organic solvents, for example, during the synthesis of poly(lactic acid).
-
Other Industries: It also serves as a precursor in the production of surfactants, emulsifiers, agrochemicals, and other specialty chemicals.
Mandatory Visualizations
The following diagrams illustrate the utility and synthesis of this compound.
References
- 1. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. CAS 112-13-0: this compound | CymitQuimica [cymitquimica.com]
- 3. lobachemie.com [lobachemie.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound 112-13-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-depth Technical Guide to Decanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of decanoyl chloride, a versatile reagent in organic synthesis. This document outlines its chemical properties, common synonyms, and detailed experimental protocols for its application in forming esters and amides, crucial reactions in drug development and materials science.
Chemical Identity and Synonyms
This compound is an acyl chloride derived from decanoic acid.[1] It is a colorless to pale yellow liquid with a pungent odor.[1][2] Due to its reactivity, it is a valuable acylating agent for introducing the decanoyl group into various molecules.[1]
Common synonyms for this compound include:
-
Caprinoyl chloride[3]
-
n-Decanoyl chloride
-
Capric acid chloride
-
Capric chloride
-
Decanoic acid chloride
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₉ClO | |
| Molecular Weight | 190.71 g/mol | |
| CAS Number | 112-13-0 | |
| Boiling Point | 94-96 °C at 5 mmHg | |
| Melting Point | Not available | |
| Density | 0.919 g/mL at 25 °C | |
| Refractive Index | n20/D 1.441 | |
| Solubility | Reacts with water |
Key Experimental Protocols
This compound is a key reagent in a variety of acylation reactions. Below are detailed methodologies for two common applications: the synthesis of a decanoate ester and a decanamide.
Synthesis of Methyl O-Decanoyl-R-mandelate (Esterification)
This protocol details the esterification of methyl R-mandelate using this compound.
Materials:
-
Decanoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Methyl R-2-hydroxyphenylacetate
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Aqueous citric acid
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of this compound: In a suitable reaction vessel, treat decanoic acid (1.0 eq) with oxalyl chloride (2.0 eq) and a catalytic amount of DMF in dichloromethane.
-
Reaction Setup: In a separate flask, stir a solution of methyl R-2-hydroxyphenylacetate (1.0 eq), triethylamine (2.0 eq), and a catalytic amount of 4-dimethylaminopyridine in dichloromethane under a nitrogen atmosphere.
-
Acylation: Add the freshly prepared this compound solution to the stirred solution from step 2.
-
Reaction Monitoring: Allow the reaction to proceed for 16 hours.
-
Workup: Quench the reaction and wash the organic layer sequentially with aqueous citric acid and brine.
-
Purification: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
Synthesis of N-Pentyl-decanamide (Amidation)
This protocol describes the synthesis of a secondary amide via the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Pentylamine
-
Triethylamine or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve pentylamine (1.0 eq) and triethylamine (or pyridine) in anhydrous dichloromethane.
-
Acylation: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the stirred amine solution. A precipitate of triethylamine hydrochloride may form.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-pentyl-decanamide.
Visualizing Chemical Transformations and Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving acylation and a typical experimental workflow for amide synthesis.
Caption: General Esterification Reaction using this compound.
Caption: Experimental Workflow for N-Pentyl-decanamide Synthesis.
References
An In-depth Technical Guide to the Solubility of Decanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of decanoyl chloride in water and various organic solvents. Understanding the solubility characteristics of this highly reactive acyl chloride is crucial for its effective use in chemical synthesis, particularly in the fields of pharmaceutical and materials science. This document details quantitative solubility data, outlines experimental protocols for solubility determination, and illustrates the key chemical interactions that govern its behavior in different solvent systems.
Executive Summary
This compound, a derivative of decanoic acid, is a versatile reagent used for introducing the decanoyl group into molecules. Its utility is, however, intrinsically linked to its solubility and high reactivity. This guide establishes that this compound is practically insoluble in water, with which it violently reacts. Conversely, it exhibits high solubility in a range of common aprotic and protic organic solvents. Due to its reactivity with protic solvents like alcohols, its "solubility" in these media is more accurately described as a rapid reaction followed by the dissolution of the resulting ester products. This guide provides quantitative data where available and offers a detailed protocol for the safe determination of its solubility, addressing the challenges posed by its reactive nature.
Solubility Profile of this compound
The solubility of this compound is dictated by its molecular structure: a ten-carbon aliphatic chain that imparts significant nonpolar character, and a highly electrophilic acyl chloride functional group. This duality governs its interaction with various solvents.
Aqueous Solubility
This compound is generally classified as insoluble in water.[1] The reported quantitative solubility is approximately 100 mg/L at 20°C.[1][2] However, it is critical to understand that this compound does not form a stable aqueous solution. Instead, it undergoes rapid and exothermic hydrolysis upon contact with water to form decanoic acid and hydrochloric acid.[3] This reaction is often vigorous.[4]
Organic Solvent Solubility
This compound demonstrates good solubility in a wide array of organic solvents. This is particularly true for aprotic solvents where the acyl chloride group does not have a reactive hydrogen to interact with. In protic solvents such as alcohols, this compound is also readily soluble, but this is primarily due to a rapid acylation reaction that consumes the this compound to form the corresponding ester.
The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents.
| Solvent | Type | Solubility (g/L) at 20°C | Classification | Reference(s) |
| Water | Protic | 100 mg/L | Insoluble | |
| Methanol | Protic | 450 | Soluble | |
| Ethanol | Protic | 500 | Soluble | |
| 2-Propanol | Protic | 500 | Soluble | |
| Acetone | Aprotic | 500 | Soluble | |
| Dichloromethane (DCM) | Aprotic | 500 | Soluble | |
| N,N-Dimethylformamide (DMF) | Aprotic | 500 | Soluble | |
| Diethyl Ether | Aprotic | - | Soluble |
Note: Solubility in protic solvents like methanol, ethanol, and 2-propanol involves a chemical reaction (esterification).
Key Chemical Interactions
The solubility behavior of this compound is dominated by its reactivity. The primary reaction pathway influencing its apparent solubility in protic solvents is nucleophilic acyl substitution.
Hydrolysis in Aqueous Media
In the presence of water, the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion and a proton to yield decanoic acid and hydrochloric acid.
Caption: Hydrolysis of this compound in Water.
Reaction with Alcohols
A similar reaction occurs with alcohols (alcoholysis), where the alcohol's oxygen atom is the nucleophile. This reaction is often faster than hydrolysis and results in the formation of a decanoate ester and hydrochloric acid. This is a common synthetic route for which this compound is employed.
Experimental Protocol for Solubility Determination
Determining the precise solubility of a reactive compound like this compound requires careful execution under controlled conditions to minimize reaction with atmospheric moisture and to differentiate between dissolution and reaction.
Objective
To determine the solubility of this compound in a given aprotic organic solvent at a specified temperature (e.g., 25°C).
Materials and Equipment
-
This compound (≥98% purity)
-
Anhydrous aprotic solvent (e.g., hexane, toluene, dichloromethane)
-
Inert gas (Nitrogen or Argon) supply
-
Schlenk line or glove box
-
Oven-dried glassware (vials with screw caps, graduated cylinders, pipettes)
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Analytical balance (±0.1 mg)
-
Gas-tight syringes
-
0.22 µm PTFE syringe filters
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector
Experimental Workflow
Caption: Workflow for Determining this compound Solubility.
Detailed Steps
-
Preparation: All glassware must be thoroughly dried in an oven at >120°C overnight and cooled under a stream of inert gas. Anhydrous solvent, verified for low water content, should be used.
-
Equilibrium Setup: In an inert atmosphere (glove box or Schlenk line), add a precise volume (e.g., 10.0 mL) of the anhydrous aprotic solvent to a tared vial containing a magnetic stir bar.
-
Addition of Solute: While stirring, add small, weighed portions of this compound to the solvent. Continue adding until a persistent excess of undissolved this compound is observed.
-
Equilibration: Seal the vial tightly and place it in a constant temperature bath set to the desired temperature (e.g., 25.0 ± 0.1°C). Stir the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, stop stirring and allow the excess solid to settle completely. Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe.
-
Filtration: Immediately filter the withdrawn sample through a 0.22 µm PTFE syringe filter into a clean, tared vial to remove any microscopic undissolved particles.
-
Analysis: Accurately weigh the filtered saturated solution. Prepare a series of dilutions of this solution with the same anhydrous solvent. Analyze these dilutions using a pre-calibrated GC or HPLC method to determine the concentration of this compound.
-
Calculation: From the concentration determined by the analytical method and the dilution factor, calculate the solubility of this compound in the solvent, expressed in g/L or other appropriate units.
Safety Precautions
-
This compound is corrosive and causes severe skin burns and eye damage. Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
The reaction with water or protic solvents can be violent and produces corrosive HCl gas. Ensure all operations are conducted under strictly anhydrous conditions.
-
Store this compound in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a hydrophobic molecule with very low solubility in water, where it undergoes rapid hydrolysis. It is highly soluble in a variety of common organic solvents. For aprotic solvents, this represents true physical dissolution. For protic solvents like alcohols, the process is a chemical reaction (esterification) leading to highly soluble products. The quantitative data and experimental protocols provided in this guide are essential for scientists and researchers to handle and utilize this compound effectively and safely in their synthetic endeavors, ensuring predictable and reproducible results in process development and drug discovery.
References
Boiling and melting point of decanoyl chloride
An In-depth Technical Guide on the Boiling and Melting Points of Decanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling and melting points of this compound, including tabulated physical property data and detailed experimental protocols for their determination.
Core Physical Properties of this compound
This compound, also known as capric acid chloride, is a colorless to pale yellow liquid with a pungent odor.[1][2][3] It is a reactive acyl chloride commonly used in organic synthesis.[1][2] The physical properties of this compound are critical for its handling, storage, and application in research and development.
Quantitative Data Summary
The boiling and melting points of this compound, along with other relevant physical properties, are summarized in the table below. It is important to note that the boiling point is often reported at reduced pressure due to the compound's reactivity and high boiling point at atmospheric pressure.
| Property | Value | Conditions | Reference(s) |
| Melting Point | -33.99 °C | ||
| -4 °C | |||
| Boiling Point | 94-96 °C | 5 mmHg | |
| 235-236 °C | |||
| 368.2 K (95.05 °C) | 0.007 bar (5.25 mmHg) | ||
| Density | 0.919 g/mL | 25 °C | |
| Refractive Index | 1.441 | 20 °C | |
| Flash Point | 106 °C (222.8 °F) | ||
| 140 °C (284.0 °F) | |||
| Vapor Density | 6.57 (vs air) |
Experimental Protocols for Determination of Physical Properties
Accurate determination of boiling and melting points is crucial for compound identification and purity assessment. The following sections detail standard laboratory procedures for these measurements.
Determination of Melting Point
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.
Methodology: Capillary Method using a Melting Point Apparatus
This is a common and reliable method for determining the melting point of a solid.
-
Sample Preparation: A small amount of the solid sample is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., a ramp rate of 1-2 °C per minute) starting from a temperature below the approximate melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This provides the melting point range.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology 1: Distillation Method
For larger sample volumes, a simple distillation is an effective method to determine the boiling point.
-
Apparatus Setup: A distillation apparatus is assembled with a distillation flask, condenser, receiving flask, and a thermometer. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Heating: The liquid in the distillation flask is heated to boiling.
-
Equilibrium and Measurement: As the liquid boils, the vapor rises, condenses in the condenser, and the distillate is collected in the receiving flask. The temperature is monitored, and when a stable temperature is reached during the distillation of the pure liquid, this is recorded as the boiling point.
Methodology 2: Micro-Boiling Point Determination (Thiele Tube Method)
This method is suitable when only a small amount of the liquid is available.
-
Sample Preparation: A small amount of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.
-
Heating: The Thiele tube is gently heated, which in turn heats the sample.
-
Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Measurement: The heating is stopped, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.
Visualized Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the logical flow of the described methodologies.
Caption: Workflow for Melting Point Determination.
Caption: Workflows for Boiling Point Determination.
References
General reactivity and stability of decanoyl chloride
An In-depth Technical Guide to the General Reactivity and Stability of Decanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₁₀H₁₉ClO), also known as capric chloride, is a linear-chain acyl chloride.[1][2] It serves as a highly valuable reagent in organic synthesis, primarily functioning as a potent acylating agent to introduce the ten-carbon decanoyl group into various molecules.[2][3] Its high reactivity, stemming from the electrophilic nature of the carbonyl carbon, makes it a key intermediate in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, surfactants, detergents, and fragrances.[3] This guide provides a comprehensive overview of its chemical properties, reactivity, stability, and handling protocols, intended for professionals in research and development.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a characteristic pungent odor. Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 112-13-0 | |
| Molecular Formula | C₁₀H₁₉ClO | |
| Molecular Weight | 190.71 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Melting Point | -4 °C | |
| Boiling Point | 235-236 °C | |
| Density | 0.919 g/cm³ | |
| Solubility | Insoluble in water (reacts); Soluble in organic solvents like ethanol and ether. |
General Reactivity: Nucleophilic Acyl Substitution
The reactivity of this compound is dominated by the acyl chloride functional group. The strong electron-withdrawing effect of the chlorine atom increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. Consequently, this compound readily undergoes nucleophilic acyl substitution reactions.
The general mechanism is a two-step process known as addition-elimination.
-
Nucleophilic Addition: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a good leaving group.
Caption: General mechanism for nucleophilic acyl substitution of this compound.
Key Reactions and Protocols
This compound reacts with a wide range of nucleophiles. These reactions are typically vigorous and exothermic.
Hydrolysis
This compound reacts violently with water to produce decanoic acid and hydrochloric acid (HCl). This high reactivity necessitates its handling and storage under anhydrous conditions.
Reaction: CH₃(CH₂)₈COCl + H₂O → CH₃(CH₂)₈COOH + HCl
Alcoholysis (Ester Synthesis)
The reaction with alcohols yields the corresponding decanoate esters and HCl. The reaction is rapid and often performed at room temperature or below.
Reaction: CH₃(CH₂)₈COCl + R'OH → CH₃(CH₂)₈COOR' + HCl
Experimental Protocol: Synthesis of an Ester
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Ensure all glassware is oven-dried to remove moisture.
-
Reagents: Dissolve the alcohol (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF). A non-nucleophilic base like pyridine or triethylamine (1.1 eq) is often added to neutralize the HCl by-product.
-
Reaction: Cool the alcohol solution in an ice bath (0 °C). Add this compound (1.0 eq) dropwise from the dropping funnel to the stirring solution.
-
Monitoring: Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can be purified by column chromatography or distillation.
Aminolysis (Amide Synthesis)
This compound reacts vigorously with ammonia, primary amines, and secondary amines to form primary, secondary (N-substituted), and tertiary (N,N-disubstituted) amides, respectively. The reaction is often performed in the presence of a base to neutralize the HCl formed, a procedure known as the Schotten-Baumann reaction.
Reaction: CH₃(CH₂)₈COCl + 2 R'R''NH → CH₃(CH₂)₈CONR'R'' + R'R''NH₂⁺Cl⁻
Experimental Protocol: Synthesis of an Amide (Schotten-Baumann Conditions)
-
Setup: In a fume hood, add the amine (1.0 eq) and an appropriate solvent (e.g., dichloromethane) to a flask equipped with a magnetic stirrer.
-
Base: Add a base (2.0 eq of the amine, or 1.1 eq of a tertiary amine like triethylamine or pyridine) to the solution. For aqueous conditions, a solution of sodium hydroxide can be used.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add this compound (1.0 eq) to the stirring solution. A violent reaction may occur, producing a white precipitate (the ammonium salt).
-
Completion: Allow the reaction to warm to room temperature and stir for 8-16 hours.
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent. Wash the organic layer with dilute acid and brine.
-
Purification: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo. The resulting amide can be purified by recrystallization or column chromatography.
Caption: A typical experimental workflow for the synthesis of a decanamide.
Stability, Storage, and Handling
Stability
This compound is stable under normal, dry, and cool storage conditions. However, it is highly reactive and prone to decomposition. Its primary instability is its sensitivity to moisture. Contact with water or moist air leads to rapid hydrolysis, releasing corrosive hydrogen chloride gas. Heating can also cause decomposition, potentially leading to a violent rupture of containers.
Incompatible Materials
To ensure stability, this compound must be stored away from:
-
Water and Moisture: Causes rapid hydrolysis.
-
Strong Bases: Reacts violently.
-
Alcohols and Amines: Reacts to form esters and amides.
-
Oxidizing Agents: Can lead to hazardous reactions.
-
Metals: May react with some metals to produce flammable hydrogen gas. Do not use aluminum or galvanized containers.
Caption: Factors contributing to the instability of this compound.
Recommended Storage and Handling
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Storage below +30°C is recommended. It should be kept under an inert atmosphere, such as nitrogen, to prevent contact with moist air. Store away from incompatible materials and foodstuff containers.
-
Handling: All handling should be performed in a well-ventilated fume hood. Avoid breathing vapors and prevent contact with skin, eyes, and clothing. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat. Ensure that eyewash stations and safety showers are readily accessible.
Synthesis of this compound
This compound is typically prepared from its parent carboxylic acid, decanoic acid. Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (PCl₃). Using thionyl chloride or oxalyl chloride is often preferred because the by-products (SO₂, CO, CO₂, HCl) are gaseous, which simplifies product purification.
Experimental Protocol: Synthesis from Decanoic Acid
-
Setup: To a cooled (0 °C), oven-dried, round-bottom flask containing decanoic acid (1.0 eq) dissolved in an anhydrous solvent like dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reagent Addition: Add oxalyl chloride (2-4 eq) or thionyl chloride (1.2 eq) dropwise to the stirring solution. Vigorous gas evolution will be observed.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Isolation: Remove the solvent and any excess chlorinating agent under reduced pressure. The resulting this compound is often used in the next step without further purification.
Safety Summary
This compound is a hazardous chemical that must be handled with care.
| Hazard | Description | Precautionary Statement(s) |
| Corrosivity | Causes severe skin burns and serious eye damage. | P280: Wear protective gloves/clothing/eye protection/face protection. |
| Inhalation | Vapors can cause mucosal irritation, coughing, and shortness of breath. | P260: Do not breathe mists/vapors/spray. |
| Ingestion | Harmful if swallowed. Can cause severe burns of the mouth and throat. | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| Reactivity | Reacts violently with water. | P234: Keep only in original packaging. |
References
An In-depth Technical Guide to the Proper Storage and Handling of Decanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling conditions for decanoyl chloride, a highly reactive acyl chloride used in various synthetic applications, including the production of esters, amides, and other chemical intermediates.[1][2][3] Due to its hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.[1][2]
Chemical and Physical Properties
This compound, also known as capric chloride, is a colorless to light yellow liquid with a pungent odor. It is characterized by its high reactivity, particularly with nucleophiles such as water, alcohols, and amines.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 112-13-0 |
| Molecular Formula | C₁₀H₁₉ClO |
| Molecular Weight | 190.72 g/mol |
| Boiling Point | 94-96 °C at 5 mmHg |
| Density | 0.919 g/mL at 25 °C |
| Refractive Index | n20/D 1.441 |
Storage and Stability
Proper storage of this compound is crucial to maintain its chemical integrity and prevent hazardous reactions. It is sensitive to moisture and heat.
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Some suppliers recommend storage below +30°C. For powdered forms, -20°C is suggested. | To minimize decomposition and reaction with atmospheric moisture. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | To prevent hydrolysis from atmospheric moisture. |
| Container | Keep in a tightly sealed, original container. Containers that have been opened must be carefully resealed and kept upright. | To prevent leakage and exposure to air and moisture. |
| Ventilation | Store in a well-ventilated area. | To dissipate any vapors that may escape. |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. | This compound is combustible and can form explosive mixtures with air upon intense heating. |
| Sunlight | Avoid direct sunlight. | To prevent light-induced decomposition. |
Incompatible Materials and Hazardous Reactions
This compound is highly reactive and can undergo hazardous reactions with a variety of substances.
Table 3: Incompatible Materials
| Material Class | Specific Examples | Hazard |
| Water/Moisture | Humid air, water | Violent reaction, hydrolysis to form decanoic acid and corrosive hydrogen chloride gas. |
| Strong Bases | Sodium hydroxide, potassium hydroxide | Vigorous, exothermic reaction. |
| Strong Acids | Sulfuric acid, nitric acid | Can catalyze decomposition. |
| Alcohols | Methanol, ethanol | Reacts to form esters and hydrogen chloride gas. |
| Amines | Ammonia, primary and secondary amines | Reacts to form amides and hydrogen chloride gas. |
| Oxidizing Agents | Nitrates, perchlorates | Risk of ignition. |
| Metals | May react with some metals to produce flammable hydrogen gas. |
Hazardous Decomposition Products: When involved in a fire, this compound can decompose to produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and phosgene.
Experimental Protocols
Strict adherence to established protocols is essential when working with this compound.
A comprehensive assessment of the risks should be conducted before handling this compound to ensure the appropriate level of PPE is used.
Table 4: Recommended Personal Protective Equipment
| Body Part | Equipment | Specification |
| Eyes/Face | Chemical safety goggles and a face shield. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards. |
| Skin | Chemical-resistant gloves and a lab coat or impervious clothing. | Gloves should be inspected before use. Use proper glove removal technique to avoid skin contact. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., type ABEK (EN 14387)). | Use in a well-ventilated area, preferably a chemical fume hood. A full-face supplied-air respirator may be necessary for higher-risk activities. |
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
-
Work in a well-ventilated chemical fume hood.
-
Assemble all necessary glassware and ensure it is dry.
-
Have appropriate quenching and spill cleanup materials on hand.
-
-
Dispensing:
-
If the this compound is stored under an inert atmosphere, use a syringe or cannula to transfer the liquid.
-
Avoid breathing vapors.
-
Keep the container tightly closed when not in use.
-
-
Reaction:
-
Add the this compound slowly to the reaction mixture, as reactions are often exothermic.
-
If the reaction is with a nucleophile that generates HCl, consider using a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the acid.
-
-
Quenching:
-
Slowly add the reaction mixture to a quenching solution (e.g., a cold, dilute solution of sodium bicarbonate or a mixture of ice and water) with stirring. Be aware that this will generate gas (CO₂ if using bicarbonate) and HCl.
-
-
Work-up and Purification:
-
Proceed with standard extraction and purification techniques as required by the specific experimental protocol.
-
-
Decontamination:
-
Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood.
-
Decontaminate the glassware by carefully rinsing with a dilute base solution, followed by water and a final solvent rinse.
-
-
Spills:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, silica gel, or vermiculite.
-
Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Do not allow the spill to enter drains or waterways.
-
The spill area can be neutralized with a dilute solution of sodium bicarbonate or lime milk.
-
-
Waste Disposal:
-
Dispose of this compound waste and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling and storage of this compound.
Caption: Decision tree for the proper storage of this compound.
Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.
References
Fundamental characteristics of acyl chlorides
An In-depth Technical Guide to the Fundamental Characteristics of Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Structure and Nomenclature
Acyl chlorides, also known as acid chlorides, are a class of organic compounds that serve as highly valuable intermediates in organic synthesis, particularly in the pharmaceutical and fine chemical industries. They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom (-Cl).[1][2] This substitution results in a functional group with the general structure R-COCl, where 'R' can be an alkyl, aryl, or other organic moiety.[1] The presence of the electron-withdrawing chlorine atom significantly enhances the electrophilicity of the carbonyl carbon, making acyl chlorides the most reactive among carboxylic acid derivatives.[2]
Their nomenclature, according to IUPAC standards, is derived from the parent carboxylic acid by replacing the "-ic acid" suffix with "-yl chloride".[3] For example, the acyl chloride derived from acetic acid is named acetyl chloride (ethanoyl chloride). Similarly, the derivative of benzoic acid is benzoyl chloride.
Physical and Spectroscopic Properties
The physical state of acyl chlorides depends on their molecular weight; lower members are typically colorless, volatile liquids with pungent, acrid odors, while higher molecular weight analogues can be solids. They are notable for fuming in moist air due to a rapid hydrolysis reaction that produces hydrogen chloride gas. Unlike their parent carboxylic acids, acyl chlorides cannot form hydrogen bonds, resulting in significantly lower boiling and melting points. They are generally soluble in common aprotic organic solvents like ether, chloroform, and dichloromethane.
Table of Physical Properties
The following table summarizes key physical properties for common aliphatic and aromatic acyl chlorides.
| Property | Acetyl Chloride (CH₃COCl) | Propanoyl Chloride (CH₃CH₂COCl) | Benzoyl Chloride (C₆H₅COCl) |
| Molar Mass | 78.50 g/mol | 92.52 g/mol | 140.57 g/mol |
| Appearance | Colorless, fuming liquid | Colorless liquid | Colorless to pale yellow liquid |
| Boiling Point | 51-52 °C | 80 °C | 197 °C |
| Melting Point | -112 °C | -94 °C | -0.5 °C |
| Density | 1.104 g/cm³ | 1.065 g/cm³ | 1.21 g/cm³ |
Table of Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of acyl chlorides. The carbonyl group's electronic environment gives rise to distinct signals in IR and NMR spectroscopy.
| Spectroscopic Technique | Characteristic Signal | Typical Range / Value | Notes |
| Infrared (IR) Spectroscopy | C=O Stretch | 1790-1815 cm⁻¹ (Aliphatic) | The high frequency is characteristic and distinguishes them from most other carbonyls. Conjugation (e.g., in benzoyl chloride) lowers the frequency to ~1770 cm⁻¹. |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | 160-180 ppm | The chemical shift is generally in the region of carboxylic acid derivatives, which is less downfield than ketones or aldehydes (~200 ppm). |
| ¹H NMR Spectroscopy | α-Protons (-CH-C=O) | 2.0-2.7 ppm | Protons on the carbon adjacent to the carbonyl group are deshielded. |
Chemical Reactivity: Nucleophilic Acyl Substitution
The fundamental reaction pathway for acyl chlorides is nucleophilic acyl substitution . The high reactivity stems from two main factors:
-
High Electrophilicity : Both the oxygen and chlorine atoms are highly electronegative, strongly withdrawing electron density from the carbonyl carbon. This creates a significant partial positive charge, making it an excellent target for nucleophiles.
-
Excellent Leaving Group : The chloride ion (Cl⁻) is a weak base and therefore an excellent leaving group, facilitating the substitution reaction.
The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile first attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the chloride ion to yield the substituted product.
Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.
Synthesis of Acyl Chlorides
Acyl chlorides are most commonly prepared from their corresponding carboxylic acids using specific chlorinating agents. The choice of reagent is often dictated by the desired purity of the product and the ease of separation from byproducts.
Common Chlorinating Agents
-
Thionyl Chloride (SOCl₂) : This is often the reagent of choice because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.
-
Phosphorus Pentachloride (PCl₅) : Reacts with carboxylic acids to form the acyl chloride, with phosphorus oxychloride (POCl₃) and HCl as byproducts.
-
Oxalyl Chloride ((COCl)₂) : A milder and more selective reagent than thionyl chloride, often used with a catalytic amount of dimethylformamide (DMF). It is more expensive and typically used for smaller-scale or more sensitive syntheses.
Caption: Synthesis of an acyl chloride using thionyl chloride from a carboxylic acid.
Experimental Protocol: Synthesis of o-Toluyl Chloride
This protocol is adapted from a standard laboratory procedure for preparing an acyl chloride using thionyl chloride.
-
Materials :
-
o-Toluic acid (0.25 mole)
-
Thionyl chloride (freshly distilled, 0.275 mole)
-
250 mL distilling flask, separatory funnel, condenser, receiving flask
-
Heating mantle or water bath
-
-
Procedure :
-
Place 0.25 mole of o-toluic acid into a 250 mL distilling flask.
-
Gently heat the flask in a water bath to 60-65 °C.
-
Gradually add 0.275 mole of thionyl chloride from a separatory funnel to the heated acid over 30 minutes.
-
Maintain the temperature of the water bath at 60-65 °C for 2-3 hours, or until the vigorous evolution of gas (SO₂ and HCl) has nearly ceased.
-
Once the reaction is complete, arrange the apparatus for distillation.
-
Carefully distill off the excess unreacted thionyl chloride (b.p. 79 °C).
-
Increase the heating to distill the product, o-toluyl chloride, collecting the fraction that boils at 208-209 °C.
-
-
Workup and Purification :
-
The primary purification is achieved through fractional distillation, which effectively separates the high-boiling acyl chloride from any remaining starting material and the lower-boiling thionyl chloride. The gaseous byproducts are removed from the system via a fume hood or gas trap.
-
Key Reactions of Acyl Chlorides
The high reactivity of acyl chlorides makes them versatile starting materials for the synthesis of a wide range of other functional groups.
Esterification (Reaction with Alcohols)
Acyl chlorides react vigorously with alcohols and phenols at room temperature to produce esters. The reaction is irreversible and much faster than Fischer esterification. A weak base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.
Caption: Mechanism of esterification from an acyl chloride and an alcohol.
Experimental Protocol: General Esterification
This protocol describes a general method for the synthesis of an ester from an acyl chloride and a primary alcohol.
-
Materials :
-
Primary alcohol (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
-
Procedure :
-
In a clean, dry round-bottom flask, dissolve the alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the stirred alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification :
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
-
Amidation (Reaction with Ammonia and Amines)
Acyl chlorides react violently with concentrated ammonia or primary/secondary amines to form primary, secondary, or tertiary amides, respectively. The reaction is exothermic and produces a large amount of smoke, which is a mixture of the amide product and ammonium chloride (or an alkylammonium chloride salt). Two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base can be used.
Caption: Mechanism of amidation using two equivalents of a primary amine.
Experimental Protocol: Schotten-Baumann Reaction
This protocol describes the amidation of an acyl chloride under Schotten-Baumann conditions.
-
Materials :
-
Amine (1.0 eq)
-
Acyl chloride (1.0-2.0 eq)
-
Base (e.g., triethylamine or aqueous NaOH)
-
Anhydrous dichloromethane (DCM) or a biphasic system with water
-
Round-bottom flask, magnetic stirrer
-
-
Procedure :
-
Prepare a stirring solution of the amine in DCM.
-
Add an equimolar amount of a tertiary amine base (e.g., triethylamine).
-
Add 1.0 to 2.0 equivalents of the acyl chloride to the solution. The reaction is often exothermic and may require cooling.
-
Stir at room temperature for 8-16 hours.
-
-
Workup and Purification :
-
Quench the reaction with water.
-
Extract the mixture with DCM.
-
Wash the organic layer with dilute acid (to remove excess amine), water, and brine.
-
Dry the organic layer over an anhydrous salt and concentrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or chromatography.
-
Friedel-Crafts Acylation
This is a classic electrophilic aromatic substitution reaction where an acyl chloride reacts with an aromatic ring (like benzene) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form an aryl ketone. The Lewis acid activates the acyl chloride by forming a highly electrophilic acylium ion. A key advantage over Friedel-Crafts alkylation is that the product ketone is deactivated, preventing further polysubstitution reactions.
Caption: Mechanism of Friedel-Crafts acylation of benzene.
Experimental Protocol: Acylation of Toluene
This protocol outlines the Friedel-Crafts acylation of toluene with acetyl chloride.
-
Materials :
-
Anhydrous Aluminum Chloride (AlCl₃) (0.03 mol)
-
Toluene (0.025 mol)
-
Acetyl Chloride (0.025 mol)
-
Methylene Chloride (CH₂Cl₂)
-
Concentrated HCl, ice, NaHCO₃ solution, brine
-
Dry round-bottom flask, addition funnel, condenser
-
-
Procedure :
-
Assemble a dry 50 mL round-bottom flask with a stir bar and addition funnel under an inert atmosphere.
-
Suspend anhydrous AlCl₃ (0.03 mol) in 10 mL of methylene chloride in the flask and cool in an ice bath.
-
Add acetyl chloride (0.025 mol) dropwise to the suspension.
-
Prepare a solution of toluene (0.025 mol) in 5 mL of methylene chloride and add it dropwise from the addition funnel to the cold reaction mixture.
-
After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.
-
-
Workup and Purification :
-
Carefully pour the reaction mixture into a beaker containing 25 g of ice and 10 mL of concentrated HCl while stirring.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with an additional 10 mL of methylene chloride.
-
Combine the organic layers and wash sequentially with deionized water, NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the resulting ketone by distillation or chromatography.
-
Reduction Reactions
Acyl chlorides can be reduced to either primary alcohols or aldehydes, depending on the reducing agent used.
-
To Primary Alcohols : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce acyl chlorides all the way to primary alcohols. The reaction proceeds through an intermediate aldehyde which is immediately reduced further.
-
To Aldehydes : To stop the reduction at the aldehyde stage, a less reactive, "poisoned," or sterically hindered reducing agent is required.
-
Rosenmund Reduction : This is a catalytic hydrogenation using a palladium on barium sulfate (Pd/BaSO₄) catalyst that has been "poisoned" with a substance like quinoline or thiourea. The poison deactivates the catalyst just enough to prevent the reduction of the aldehyde product to an alcohol.
-
Hindered Hydride Reagents : Reagents like lithium tri(tert-butoxy)aluminum hydride (LiAl(Ot-Bu)₃H) are sterically bulky and less reactive than LiAlH₄, allowing for the selective reduction of the highly reactive acyl chloride to an aldehyde without further reaction.
-
Caption: Selective reduction pathways for acyl chlorides.
Experimental Protocol: Rosenmund Reduction
This protocol describes the general conditions for a Rosenmund reduction.
-
Materials :
-
Acyl chloride (1.0 eq)
-
Rosenmund catalyst (5% Pd on BaSO₄)
-
Catalyst poison (e.g., quinoline-sulfur)
-
Anhydrous solvent (e.g., toluene or xylene)
-
Hydrogen gas (H₂) source
-
-
Procedure :
-
Suspend the Rosenmund catalyst in a hot solution of the acyl chloride in anhydrous toluene.
-
Bubble hydrogen gas through the heated, stirred suspension.
-
The reaction progress can be monitored by the cessation of HCl evolution (which can be tested with moist litmus paper at the gas outlet).
-
Aromatic acyl chlorides may require higher temperatures to proceed efficiently.
-
-
Workup and Purification :
-
Once the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Wash the filtrate with a dilute base to remove any remaining HCl.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
The resulting aldehyde can be purified by distillation.
-
Reactions with Organometallic Reagents
The reaction of acyl chlorides with organometallic reagents is a powerful C-C bond-forming method, but the product depends critically on the reagent used.
-
Grignard Reagents (R'-MgX) : These highly reactive reagents add twice. The first equivalent adds to form a ketone intermediate. However, the ketone is also reactive towards the Grignard reagent, leading to a second addition and, after an acidic workup, a tertiary alcohol. The reaction cannot be stopped at the ketone stage.
-
Gilman Reagents (Lithium Dialkylcuprates, R'₂CuLi) : These organocuprates are significantly less reactive (softer nucleophiles) than Grignard reagents. They react cleanly with highly reactive acyl chlorides to form ketones but are unreactive towards the ketone product, allowing the ketone to be isolated in high yield.
Caption: Contrasting outcomes of reactions with Grignard vs. Gilman reagents.
Hazards and Safety
Acyl chlorides are hazardous materials that must be handled with extreme care in a well-ventilated fume hood. They are corrosive and lachrymatory (tear-inducing). Their high reactivity with water means they react violently with moisture, including atmospheric humidity, to release corrosive HCl gas. All reactions should be conducted under anhydrous conditions using dry glassware and solvents. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.
References
Methodological & Application
Application Notes and Protocols for Acylation Reactions Using Decanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl chloride is a highly reactive acyl chloride commonly employed in organic synthesis to introduce the ten-carbon decanoyl moiety into a variety of molecules. This process, known as acylation, is fundamental in the synthesis of esters, amides, and aryl ketones, which are classes of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This document provides detailed protocols for N-acylation, O-acylation, and Friedel-Crafts acylation using this compound, along with troubleshooting guidelines and safety information.
Introduction to Acylation Reactions
Acylation with this compound proceeds via a nucleophilic acyl substitution mechanism. The electrophilic carbonyl carbon of the acyl chloride is attacked by a nucleophile (such as an alcohol, amine, or electron-rich aromatic ring), forming a tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion as a leaving group to yield the acylated product.[3] Due to the high reactivity of this compound, these reactions are often rapid and exothermic.
Key Reaction Types:
-
N-Acylation: The reaction with primary or secondary amines to form amides. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct.
-
O-Acylation: The reaction with alcohols or phenols to form esters. This can be performed with a base catalyst or under other activating conditions.
-
Friedel-Crafts Acylation: The reaction with an aromatic compound in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form an aryl ketone.
Safety and Handling
This compound is corrosive, combustible, and reacts violently with water. It causes severe skin burns and eye damage.[1] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, strong bases, and oxidizing agents. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).
-
Spills: Absorb spills with an inert, non-combustible material like sand or vermiculite and place in a suitable container for disposal.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.
Experimental Protocols
The following protocols are representative procedures for common acylation reactions. Optimization may be required for specific substrates.
Protocol 1: Synthesis of this compound from Decanoic Acid
This initial step is often necessary as this compound can hydrolyze over time.
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, dissolve decanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 5 mL per gram of acid).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~3 drops).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (2.0-4.0 eq) dropwise to the stirred solution. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by carefully taking a small aliquot, quenching it with an alcohol (e.g., methanol), and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporation). The resulting crude this compound, typically a yellow oil, can often be used without further purification. A crude yield of ~100% is expected.
Protocol 2: N-Acylation of an Amino Acid (Schotten-Baumann Conditions)
This protocol details the synthesis of N-decanoylglycine.
Procedure:
-
In a flask, dissolve glycine (1.0 eq) in a 10% aqueous sodium hydroxide (NaOH) solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate dropping funnel, place this compound (1.05 eq).
-
Add the this compound dropwise to the vigorously stirred, cold glycine solution over 30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture for an additional 1-2 hours while allowing it to warm to room temperature.
-
Acidify the reaction mixture to a pH of ~2 by slowly adding concentrated HCl.
-
The N-decanoylglycine product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. A typical yield for this reaction is approximately 94%.
Protocol 3: O-Acylation of an Alcohol (Base-Catalyzed)
This protocol provides a general method for synthesizing decanoate esters from alcohols.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (e.g., butanol, 1.0 eq), triethylamine (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel. Yields for this type of reaction are typically high, with an 81% yield reported for the acylation of a more complex alcohol, methyl R-mandelate.
Protocol 4: Friedel-Crafts Acylation of an Aromatic Compound
This protocol describes the acylation of anisole to form 4-methoxydecanophenone.
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous aluminum chloride (AlCl₃, 1.3 eq) and anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension over 20-30 minutes.
-
After stirring for 15 minutes, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise via the dropping funnel.
-
Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization. Similar Friedel-Crafts acylations of anisole report yields of approximately 86%.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the protocols described above.
Table 1: N-Acylation Reaction Data
| Substrate | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Glycine | This compound (1.05 eq) | NaOH (aq) | Water | 0 to RT | 2-3 | ~94 |
| Aniline | this compound (1.1 eq) | NaOH (aq) | Water/DCM | 0 to RT | 1-2 | >90 (Typical) |
Table 2: O-Acylation Reaction Data
| Substrate | Reagents | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Butanol | This compound (1.2 eq) | Et₃N / DMAP | DCM | 0 to RT | 2-6 | >90 (Typical) |
| Methyl R-mandelate | This compound | Et₃N / DMAP | DCM | RT | N/A | 81 (2 steps) |
| 1,6-Hexanediol* | 2-Hexylthis compound | None | Neat | 100 | < 0.1 | 57 |
*Note: Substrate is a close analogue, 2-hexylthis compound.
Table 3: Friedel-Crafts Acylation Data
| Substrate | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Anisole | This compound (1.0 eq) | AlCl₃ (1.3 eq) | DCM | 0 to RT | 2-4 | ~86 (Typical) |
| Benzene | this compound (1.0 eq) | AlCl₃ (1.1 eq) | Benzene | 60 (Reflux) | 0.5 - 1 | >85 (Typical) |
Visualizations
Reaction Mechanisms and Workflows
References
Application Notes and Protocols for Decanoyl Chloride in Friedel-Crafts Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of decanoyl chloride in Friedel-Crafts acylation reactions. This reaction is a cornerstone of organic synthesis, enabling the introduction of a ten-carbon acyl chain onto aromatic and heteroaromatic rings. The resulting aryl ketones are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Introduction to Friedel-Crafts Acylation with this compound
The Friedel-Crafts acylation is a powerful C-C bond-forming reaction that proceeds via electrophilic aromatic substitution.[1] When this compound is used as the acylating agent, a decanoyl group is attached to an aromatic substrate.[2] This reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), which activates the this compound to form a highly reactive acylium ion.[2]
A key advantage of the Friedel-Crafts acylation over the corresponding alkylation is that the resulting ketone product is deactivated towards further substitution, which prevents polysubstitution products.[3] The aryl decanoyl ketones produced can be valuable intermediates; for instance, the carbonyl group can be subsequently reduced to a methylene group to yield decyl-substituted aromatics.[4]
Reaction Mechanism
The Friedel-Crafts acylation with this compound proceeds through the following steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of this compound. This complex then dissociates to form a resonance-stabilized acylium ion, which serves as the electrophile.
-
Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromaticity Restoration: A weak base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.
Caption: Mechanism of Friedel-Crafts Acylation.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for the Friedel-Crafts acylation of various aromatic substrates with this compound under different reaction conditions.
Table 1: Friedel-Crafts Acylation of Benzene and its Derivatives
| Substrate | Catalyst | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| Benzene | AlCl₃ | Benzene | 4°C then RT | 13 h | Methyl 11-oxo-12-phenyldodecanoate | 58 | |
| o-Dimethoxybenzene | AlCl₃ | CH₂Cl₂ | 0 | 24 h | 1-(4,5-Dimethoxy-2-decylphenyl)ethanone | Not specified | |
| Thiophene | CBr₄-nAlBr₃ | Not specified | Not specified | Not specified | Diketone product | 52 |
Table 2: Friedel-Crafts Acylation of Polycyclic and Heterocyclic Aromatic Compounds
| Substrate | Catalyst | Solvent | Temperature (°C) | Time | Product(s) | Yield (%) | Reference |
| Anthracene | AlCl₃ | CH₂Cl₂ | -60 | 15 min | 9-Decanoylanthracene | 74 | |
| Harmaline | AlCl₃ | Solvent-free | Room Temp. | 1 h 45 min | 10-Decanoylharmaline & 12-Decanoylharmaline | High overall yield |
Experimental Protocols
The following are detailed protocols for representative Friedel-Crafts acylation reactions using this compound.
Protocol 1: Friedel-Crafts Acylation of Benzene
-
Materials:
-
Methyl hydrogen decanedioate
-
Thionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry benzene
-
Ice-cold dilute hydrochloric acid
-
Standard laboratory glassware for reflux and work-up
-
-
Procedure:
-
The acid chloride is first prepared by refluxing methyl hydrogen decanedioate (1 mmol) with freshly distilled thionyl chloride (3 mL) for 4 hours.
-
Excess thionyl chloride is removed under vacuum to yield the crude methyl hydrogen this compound.
-
The crude acid chloride is then used directly in the Friedel-Crafts acylation with dry benzene in the presence of anhydrous AlCl₃.
-
The reaction is maintained at 4°C for 1 hour and then stirred at room temperature for 12 hours.
-
The reaction is quenched by careful addition to ice-cold dilute hydrochloric acid.
-
The product, methyl 11-oxo-12-phenyldodecanoate, is isolated via extraction and purified, yielding the product in 58% yield.
-
Protocol 2: Solvent-Free Friedel-Crafts Acylation of Harmaline
-
Materials:
-
Harmaline (100 mg, 0.47 mmol)
-
This compound (2.5 mL)
-
Anhydrous aluminum chloride (AlCl₃) (400 mg, 3.00 mmol)
-
Agate mortar and pestle
-
Crushed ice
-
30% Ammonia solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a fume hood, thoroughly grind a mixture of harmaline, this compound, and anhydrous AlCl₃ in an agate mortar and pestle for 45 minutes.
-
Let the mixture stand at room temperature for 1 hour.
-
Carefully transfer the reaction mixture onto crushed ice.
-
Basify the mixture with a 30% ammonia solution.
-
Extract the products with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the acylated harmaline derivatives.
-
Protocol 3: Friedel-Crafts Acylation of Anthracene
-
Materials:
-
Anthracene (3.56 g, 20 mmol)
-
This compound (11.44 g, 60 mmol)
-
Anhydrous aluminum chloride (AlCl₃) (8.0 g, 60 mmol)
-
Dichloromethane (CH₂Cl₂) (150 mL)
-
2 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
-
Procedure:
-
To a solution of AlCl₃ in CH₂Cl₂ at -60°C, add a solution of this compound in CH₂Cl₂.
-
Add anthracene to the mixture and stir for 15 minutes at -60°C.
-
Hydrolyze the reaction mixture with 2 M HCl.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ and water.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography to yield 9-decanoylanthracene (74% yield).
-
General Experimental Workflow
Caption: General workflow for a Friedel-Crafts acylation.
Safety Precautions
-
This compound: Corrosive and reacts with moisture. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Aluminum Chloride: A water-reactive and corrosive solid. It releases HCl gas upon contact with moisture. Handle in a dry environment and in a fume hood.
-
Solvents: Many solvents used in these reactions (e.g., dichloromethane, benzene) are volatile and may be flammable or toxic. Ensure adequate ventilation.
-
Quenching: The quenching of the reaction with water or dilute acid is highly exothermic. Perform this step slowly and with cooling.
References
Application of Decanoyl Chloride in Surfactant Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl chloride, a reactive derivative of decanoic acid, serves as a important building block in the synthesis of various surfactants. Its acyl chloride functional group readily reacts with nucleophiles such as amines and alcohols, making it a versatile reagent for introducing a ten-carbon hydrophobic tail into amphiphilic molecules. This application note provides detailed protocols and quantitative data on the synthesis of N-decanoyl amino acid surfactants, a class of biocompatible and biodegradable surfactants with wide-ranging applications in pharmaceuticals, cosmetics, and biotechnology.
Data Presentation: Physicochemical Properties of N-Decanoyl Amino Acid Surfactants
The choice of the amino acid headgroup significantly influences the physicochemical properties of the resulting surfactant. The following table summarizes key quantitative data for a series of N-decanoyl amino acid surfactants, allowing for easy comparison.
| Surfactant | Amino Acid Headgroup | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) | Hydrodynamic Diameter (nm) |
| N-Decanoyl-L-leucine | Leucine | 3.27 | 30.5 | 3-5 |
| N-Decanoyl-L-methionine | Methionine | 5.48 | 32.0 | 3-5 |
| N-Decanoyl-L-serine | Serine | 5.58 | 34.0 | 11-14 |
| N-Decanoyl-L-proline | Proline | 7.57 | 33.5 | 11-14 |
Data sourced from Perinelli et al.[1]
Experimental Protocols
The synthesis of N-decanoyl amino acid surfactants is most commonly achieved via the Schotten-Baumann reaction, which involves the acylation of an amino acid with an acyl chloride under basic conditions.
Protocol 1: General Synthesis of N-Decanoyl Amino Acid Surfactants via the Schotten-Baumann Reaction
This protocol provides a general method for the synthesis of N-decanoyl amino acid surfactants.
Materials:
-
Amino Acid (e.g., L-Leucine)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric Acid (HCl)
-
Acetone
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)
-
Magnetic stirrer and heating mantle
-
pH meter or pH paper
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve the chosen amino acid (1.0 equivalent) in an aqueous solution of sodium hydroxide (1.0 equivalent) with stirring until a clear solution is obtained.
-
Reaction Setup: Cool the amino acid salt solution to 0-5 °C using an ice bath.
-
Addition of this compound: Slowly add this compound (1.0 equivalent) dropwise to the cooled amino acid solution while maintaining vigorous stirring. The pH of the reaction mixture should be maintained between 10 and 11 by the concurrent addition of a sodium hydroxide solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Acidification: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of hydrochloric acid. This will precipitate the N-decanoyl amino acid.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.
-
Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent system, such as acetone/water or ethanol/water, to yield the pure N-decanoyl amino acid surfactant.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Synthesis of N-pentyldecanamide (A Non-ionic Amide Surfactant)
This protocol describes the synthesis of a non-ionic amide surfactant.
Materials:
-
Decanoic acid
-
Thionyl chloride or Oxalyl chloride
-
n-Pentylamine
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve decanoic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain this compound.[1]
-
Amidation: In a separate flask, dissolve n-pentylamine and triethylamine in anhydrous DCM. Slowly add the this compound solution to the amine solution at 0°C with constant stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]
-
Work-up and Purification: Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and filter. Remove the solvent under reduced pressure to yield the crude N-pentyldecanamide.[1]
Mandatory Visualizations
Reaction Pathway: Schotten-Baumann Synthesis of N-Decanoyl Amino Acid Surfactants
Caption: Schotten-Baumann reaction pathway for surfactant synthesis.
Experimental Workflow: Synthesis and Purification of N-Decanoyl Amino Acid Surfactants
Caption: Workflow for N-decanoyl amino acid surfactant synthesis.
References
Application Notes and Protocols: Enhancing Polymer Properties with Decanoyl Chloride for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of decanoyl chloride for the hydrophobic modification of polymers. This chemical modification strategy is a potent tool for enhancing the physicochemical properties of polymers, making them more suitable for sophisticated drug delivery systems. The introduction of the ten-carbon alkyl chain of this compound can significantly impact a polymer's solubility, self-assembly characteristics, and interaction with biological systems, ultimately leading to improved drug encapsulation, controlled release, and cellular uptake.
Introduction to this compound in Polymer Modification
This compound (C₁₀H₁₉ClO) is a reactive acyl chloride that readily participates in acylation reactions with polymers containing nucleophilic functional groups such as hydroxyl (-OH) and amine (-NH₂) groups. This modification, also known as decanoylation, imparts a hydrophobic character to otherwise hydrophilic polymers. This hydrophobicity is a key factor in the formation of amphiphilic polymers capable of self-assembling into nanoparticles, micelles, or other supramolecular structures in aqueous environments. These nanostructures can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their transport to target sites.[1]
The versatility of this compound allows for the modification of a wide range of biocompatible polymers, including natural polysaccharides like chitosan and synthetic polyamines like polyethyleneimine (PEI).[2] The resulting modified polymers exhibit altered properties that are highly desirable in the field of drug development:
-
Enhanced Drug Encapsulation: The hydrophobic core of self-assembled nanoparticles created from decanoyl-modified polymers provides a favorable environment for encapsulating poorly water-soluble drugs.[3][4]
-
Controlled Drug Release: The hydrophobic nature of the polymer matrix can retard the diffusion of encapsulated drugs, leading to a more sustained and controlled release profile.
-
Improved Cellular Uptake: The lipophilic character of the modified polymers can enhance their interaction with cell membranes, potentially leading to increased cellular uptake of the drug-loaded nanoparticles.
-
Reduced Cytotoxicity: In the case of cationic polymers like PEI, hydrophobic modification can shield the positive charge, leading to reduced cytotoxicity and improved biocompatibility.
Key Applications in Drug Development
The modification of polymers with this compound has shown significant promise in various drug delivery applications:
-
Cancer Therapy: Decanoyl-modified polymer nanoparticles can encapsulate hydrophobic anticancer drugs, improving their solubility and enabling passive or active targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Gene Delivery: Hydrophobically modified PEI has been investigated for its potential in non-viral gene delivery. The decanoyl chains can aid in the condensation of DNA or RNA into compact nanoparticles and facilitate their entry into cells.
-
Oral Drug Delivery: The hydrophobic modification can protect drugs from the harsh environment of the gastrointestinal tract and enhance their absorption across the intestinal epithelium.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound-modified polymers. This data provides a comparative overview of how decanoylation affects the physicochemical properties and performance of these materials in drug delivery contexts.
| Polymer | Modification Method | Degree of Substitution (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Chitosan | Acylation with this compound in pyridine | Not specified | Not specified | Not specified | |
| Chitosan | Acylation with hexanoyl, octanoyl, decanoyl, and dodecanoyl chlorides | Varied with reaction time | Not specified | Not specified | |
| PEI (25 kDa) | Grafting with PEG and other modifications | Varied | Less than PEI complexes | Less than PEI complexes | |
| PEI (10 kDa) | Grafted onto Zr-based MOFs | Not specified | ~150-200 | +20 to +30 |
Table 1: Physicochemical Properties of Decanoyl-Modified Polymers. This table highlights the impact of decanoylation on key physical parameters of the resulting polymer systems.
| Polymer | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| Hydrophobically modified alginate | Sulindac | Not specified | Not specified | Improved solubility by a factor of 5 | |
| Chitosan-based multilayer films | Doxorubicin | Varied | Varied | Sustained release | |
| PEO Hydrogels | Ibuprofen | ~59% | Not specified | Controlled release |
Table 2: Drug Loading and Release Characteristics. This table showcases the efficiency of decanoyl-modified polymers in encapsulating and controlling the release of therapeutic agents.
Experimental Protocols
This section provides detailed methodologies for the modification of chitosan with this compound and the subsequent characterization of the resulting polymer.
Protocol for Acylation of Chitosan with this compound
This protocol is based on established methods for the acylation of chitosan.
Materials:
-
Chitosan (medium molecular weight)
-
This compound
-
Pyridine (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Acetone
-
Ethanol
-
Deionized water
-
Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Dissolution of Chitosan: Accurately weigh 2.0 g of chitosan and add it to the three-neck flask. Add 40 mL of DMF and stir the suspension at 80°C for 2 hours to ensure good dispersion.
-
Reaction Setup: Allow the flask to cool to room temperature. Set up the reflux condenser and nitrogen inlet. Add 10 mL of anhydrous pyridine to the chitosan suspension.
-
Addition of this compound: In the dropping funnel, prepare a solution of 10 mL of this compound in 20 mL of DMF.
-
Acylation Reaction: Add the this compound solution dropwise to the stirred chitosan suspension over 30 minutes.
-
Reaction Conditions: Heat the reaction mixture to 120°C and maintain it for 8 hours under a nitrogen atmosphere with continuous stirring.
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. Filter the solid product using a Büchner funnel.
-
Purification:
-
Transfer the filter cake to a flask containing 450 mL of 95% ethanol.
-
Reflux the suspension at 80°C for 2 hours to remove unreacted reagents and byproducts.
-
Filter the purified product and wash it with fresh ethanol.
-
-
Drying: Dry the final product in a vacuum oven at 75°C for 24 hours.
Protocol for Characterization of Decanoyl-Modified Chitosan
4.2.1. Determination of Degree of Substitution (DS) by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the decanoyl-modified chitosan in a mixture of D₂O and DCl.
-
NMR Analysis: Acquire the ¹H NMR spectrum.
-
Calculation: The degree of substitution can be calculated by comparing the integral of the terminal methyl protons of the decanoyl chain (around 0.8-0.9 ppm) to the integral of the anomeric proton of the chitosan backbone (around 4.5-4.9 ppm).
4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the dried polymer sample.
-
FTIR Analysis: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Interpretation: Look for the appearance of new characteristic peaks corresponding to the decanoyl group, such as C-H stretching vibrations of the alkyl chain (around 2850-2960 cm⁻¹) and an increase in the intensity of the amide I band (around 1650 cm⁻¹) relative to the amine band of unmodified chitosan.
4.2.3. Particle Size and Zeta Potential Measurement
-
Nanoparticle Formation: Prepare a dispersion of the decanoyl-modified chitosan in an appropriate aqueous buffer. Nanoparticles may form spontaneously through self-assembly.
-
Dynamic Light Scattering (DLS): Use a DLS instrument (e.g., Malvern Zetasizer) to measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) of the nanoparticles in the dispersion.
-
Zeta Potential Measurement: Use the same instrument to measure the zeta potential of the nanoparticle dispersion. The zeta potential provides an indication of the surface charge and stability of the nanoparticles in the suspension.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound for polymer modification in drug delivery.
Caption: Workflow for Polymer Modification with this compound.
Caption: Cellular Uptake and Drug Release Mechanism.
References
- 1. Hydrophobically modified alginate for drug delivery systems | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. researchgate.net [researchgate.net]
- 3. Engineered Polymers for Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Interconnected Roles of Scaffold Hydrophobicity, Drug Loading and Encapsulation Stability in Polymeric Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Decanoyl Chloride in Amide Synthesis for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl chloride is a highly reactive acyl chloride that serves as a crucial building block in organic synthesis, particularly in the formation of N-decanoyl amides. This reaction, involving the acylation of primary and secondary amines, is of significant interest in drug discovery and development. The resulting amide bond is a stable and common functional group in many biologically active molecules. N-decanoyl amides have shown potential in various therapeutic areas, including the development of enzyme inhibitors and compounds with anticancer activity.
This document provides detailed application notes on the reaction of this compound with primary and secondary amines, including reaction mechanisms, experimental protocols, and quantitative data.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of this compound with primary and secondary amines proceeds through a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated.
-
Deprotonation: A base, which can be a second molecule of the amine or an added base like pyridine or triethylamine, removes a proton from the nitrogen atom, yielding the final N-decanoyl amide and a hydrochloride salt.[1][2]
Applications in Drug Development
N-decanoyl amides have emerged as promising scaffolds in medicinal chemistry due to their diverse biological activities. The long alkyl chain of the decanoyl group can enhance lipophilicity, which may improve membrane permeability and target engagement.
Enzyme Inhibition: Fatty acid amides are known to interact with various enzymes. For instance, derivatives of N-decanoyl amides are being investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids.[3][4] Inhibition of FAAH can lead to increased levels of endogenous cannabinoids, which have analgesic and anti-inflammatory effects.
Anticancer Activity: Several studies have explored the potential of amide derivatives as anticancer agents. The introduction of an N-decanoyl group can contribute to the cytotoxic activity of a molecule against various cancer cell lines. Research has shown that some amide-based compounds exhibit potent anticancer activity with low micromolar IC50 values.[5]
Quantitative Data on N-Decanoylation Reactions
The following table summarizes representative yields for the N-decanoylation of a primary and a secondary amine. The Schotten-Baumann condition, which utilizes a biphasic system with an aqueous base, is a common and effective method for this transformation.
| Amine | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline (Primary) | N-Decanoylaniline | This compound, Pyridine, CH₂Cl₂, RT, 2h | 92% | Hypothetical |
| Piperidine (Secondary) | 1-Decanoylpiperidine | This compound, 10% NaOH, CH₂Cl₂, RT, 1h | 95% | Hypothetical |
Note: The yields presented are based on typical laboratory syntheses and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
The following are detailed protocols for the synthesis of N-decanoyl amides from a primary and a secondary amine.
Protocol 1: Synthesis of N-Decanoylaniline (Primary Amine Acylation)
Materials:
-
Aniline
-
This compound
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve aniline (1.0 eq) in dichloromethane (20 mL).
-
Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.
-
Add this compound (1.1 eq) dropwise to the stirred solution over 15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis of 1-Decanoylpiperidine (Secondary Amine Acylation - Schotten-Baumann Conditions)
Materials:
-
Piperidine
-
This compound
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, combine piperidine (1.0 eq) and 10% NaOH solution (20 mL).
-
Add dichloromethane (20 mL) to the flask and stir the biphasic mixture vigorously.
-
Cool the flask in an ice bath.
-
Add this compound (1.1 eq) dropwise to the stirred mixture over 20 minutes.
-
Remove the ice bath and continue to stir the reaction at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Potential Signaling Pathway Involvement
Fatty acid amides, including N-decanoyl amides, can modulate various signaling pathways. A key area of interest is their interaction with the endocannabinoid system. By inhibiting FAAH, N-decanoyl amides can indirectly lead to the activation of cannabinoid receptors (CB1 and CB2) by increasing the levels of endogenous ligands like anandamide. This can trigger downstream signaling cascades that influence pain perception, inflammation, and mood.
Conclusion
The reaction of this compound with primary and secondary amines is a robust and versatile method for the synthesis of N-decanoyl amides. These compounds are valuable tools in chemical biology and drug discovery, with demonstrated potential as enzyme inhibitors and anticancer agents. The provided protocols offer a reliable foundation for the synthesis and further investigation of this important class of molecules. Researchers are encouraged to adapt and optimize these methods for their specific applications.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Decanoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Decanoyl chloride is a highly reactive acyl chloride that serves as a key intermediate in organic synthesis.[1][2][3] Its ten-carbon aliphatic chain and reactive carbonyl group make it a versatile building block for introducing the decanoyl moiety into a wide range of molecules.[1] This document provides detailed protocols for standard laboratory procedures involving this compound, including its synthesis and subsequent use in common acylation reactions such as amide synthesis, esterification, and Friedel-Crafts acylation.[1]
Safety Precautions and Handling
This compound is a corrosive and moisture-sensitive liquid that can cause severe skin burns and eye damage. It is crucial to handle this reagent with appropriate safety measures in a well-ventilated area, preferably a fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat or impervious clothing is required to protect against splashes.
Handling and Storage:
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store containers in a cool, dry, and well-ventilated place, away from moisture, heat, and incompatible materials like strong acids, bases, and oxidizing agents.
-
Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen).
-
In case of spills, absorb with an inert material like sand or vermiculite and dispose of as hazardous waste.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes, remove contact lenses if present, and continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Synthesis of this compound
The most common laboratory method for preparing this compound is the reaction of decanoic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride. The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is often preferred for its mild conditions and high yield.
Protocol 2.1: Synthesis from Decanoic Acid using Oxalyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve decanoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add a catalytic amount of DMF (e.g., 3 drops) to the solution. Then, add oxalyl chloride (2.0-4.0 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Progress can be monitored by the cessation of gas evolution.
-
Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound is often a yellow oil and can be used in the next step without further purification.
| Reactant/Reagent | Molar Equiv. | Purpose |
| Decanoic Acid | 1.0 | Starting Material |
| Oxalyl Chloride | 2.0 - 4.0 | Chlorinating Agent |
| Dichloromethane (DCM) | - | Anhydrous Solvent |
| N,N-dimethylformamide (DMF) | Catalytic | Catalyst |
| Typical Yield | ~100% (crude) |
Key Reactions and Protocols
This compound is an excellent acylating agent, reacting with various nucleophiles like amines, alcohols, and aromatic rings. The general mechanism involves a nucleophilic attack on the electrophilic carbonyl carbon, followed by the elimination of the chloride ion.
Caption: General experimental workflow for acylation reactions.
Amide Synthesis (Amidation)
The reaction of this compound with primary or secondary amines is a rapid and often exothermic process that yields N-substituted decanamides. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride byproduct, which would otherwise form a non-nucleophilic ammonium salt with the starting amine.
References
Application Notes: Decanoyl Chloride as a Reagent in the Synthesis of Lipophilic Antiviral Prodrugs
Introduction
Decanoyl chloride is a highly reactive acyl chloride that serves as a crucial reagent in the synthesis of pharmaceutical intermediates. Its primary function is to introduce a ten-carbon acyl chain (decanoyl group) onto a molecule, a process known as acylation. This modification significantly increases the lipophilicity of the parent molecule. In drug development, enhancing lipophilicity can improve a drug's pharmacokinetic profile by increasing its ability to cross cell membranes, potentially leading to better absorption, distribution, and bioavailability.[1] This application note focuses on the use of this compound in the synthesis of a lipophilic prodrug of Acyclovir, a widely used antiviral medication.
Core Concept: Enhancing Bioavailability through Prodrug Synthesis
Acyclovir is a potent antiviral drug effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). However, its oral bioavailability is relatively low. By converting Acyclovir into a more lipophilic prodrug, such as decanoyl acyclovir, it is hypothesized that its passage through the intestinal wall can be enhanced, leading to higher plasma concentrations of the active drug upon metabolic cleavage of the decanoyl ester.
Key Applications and Reactions
This compound is primarily utilized in acylation reactions, which are fundamental in organic synthesis.[2] The most common applications in pharmaceutical intermediate synthesis include:
-
Esterification: Reacting this compound with alcohols or phenols to form decanoate esters. This is the core reaction in synthesizing decanoyl acyclovir.
-
Amidation: Reacting this compound with primary or secondary amines to form decanamides. Amide bonds are prevalent in a vast number of pharmaceutical compounds.
The general mechanism for these reactions is a nucleophilic acyl substitution, where a nucleophile (such as an alcohol or amine) attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the chloride leaving group.[2]
Quantitative Data Summary
The following table summarizes the physicochemical properties of this compound and the target intermediate, decanoyl acyclovir.
| Property | This compound | Decanoyl Acyclovir (Predicted) |
| CAS Number | 112-13-0 | Not available |
| Molecular Formula | C₁₀H₁₉ClO | C₁₈H₂₉N₅O₄ |
| Molecular Weight | 190.71 g/mol | 379.46 g/mol |
| Appearance | Clear, colorless to pale yellow liquid | White to off-white solid |
| Boiling Point | 94-96 °C at 5 mmHg | Not available |
| Key Reactive Group | Acyl Chloride | Ester |
| Purity (Typical) | ≥98% | >95% (synthesis dependent) |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of decanoyl acyclovir.
Protocol 1: Synthesis of this compound from Decanoic Acid
Objective: To prepare this compound, a key reagent for acylation.
Materials:
-
Decanoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve decanoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (2.0-4.0 eq) to the stirred solution.
-
Add a catalytic amount of DMF (e.g., a few drops) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas (HCl and CO).
-
Once the reaction is complete (cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude this compound can be used in the next step without further purification. A yield of approximately 100% of the crude product is expected.[3]
Protocol 2: Synthesis of Decanoyl Acyclovir (Acylation of Acyclovir)
Objective: To synthesize the lipophilic prodrug decanoyl acyclovir via esterification.
Materials:
-
Acyclovir
-
This compound
-
Anhydrous pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend Acyclovir (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous pyridine (1.5-2.0 eq) to the suspension and stir to facilitate dissolution and act as a base.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the cooled Acyclovir suspension over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with a dilute HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude decanoyl acyclovir by silica gel column chromatography to yield the final product. While a direct yield for this specific reaction is not cited, similar acylation reactions of Acyclovir with anhydrides have reported yields greater than 95%.[4]
Visualizations
General Workflow for the Synthesis of Decanoyl Acyclovir
Caption: Synthetic pathway for Decanoyl Acyclovir.
Mechanism of Action of Acyclovir
Caption: Acyclovir's mechanism of antiviral action.
This compound is a valuable reagent for the synthesis of lipophilic pharmaceutical intermediates, such as decanoyl acyclovir. The introduction of the decanoyl group has the potential to enhance the oral bioavailability of polar drugs. The protocols provided herein offer a framework for the synthesis of such prodrugs, which can be adapted for other active pharmaceutical ingredients containing suitable functional groups for acylation.
References
- 1. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 112-13-0 | Benchchem [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. New green synthesis and formulations of acyclovir prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-decanoylglycine using Decanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules involved in a variety of physiological processes. N-decanoylglycine, a member of this class, is synthesized by the acylation of glycine with decanoyl chloride. This document provides a detailed protocol for the synthesis of N-decanoylglycine via the Schotten-Baumann reaction, a robust method for N-acylation of amino acids.[1][2] The described procedure is suitable for laboratory-scale synthesis and can be adapted for the preparation of other N-acyl amino acids.
The Schotten-Baumann reaction is an efficient method for forming amides from amines and acid chlorides in the presence of a base.[3][4] In this case, the amino group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The reaction is typically carried out in a biphasic system, where an aqueous solution of the amino acid and a base is reacted with the acyl chloride, which may be in an organic solvent.[4] The base, commonly sodium hydroxide, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of N-decanoylglycine.
| Parameter | Value | Reference/Note |
| Reactants | ||
| Glycine | 1.0 molar equivalent | |
| This compound | 1.0 - 1.05 molar equivalents | A slight excess of the acyl chloride can be used. |
| Sodium Hydroxide | 2.0 - 2.1 molar equivalents | One equivalent to deprotonate glycine, one to neutralize HCl. |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C | To control the exothermic reaction. |
| Reaction Time | 2 - 4 hours | |
| pH | 10 - 11 | Maintained by the addition of NaOH. |
| Solvents | ||
| Glycine & NaOH | Water | |
| This compound | (Optional) Diethyl ether or Dichloromethane | Can be added neat or in a water-immiscible solvent. |
| Purification | ||
| Precipitation pH | ~2 | Achieved by adding concentrated HCl. |
| Recrystallization Solvent | Ethanol/Water or Acetone/Hexane | To be determined experimentally for best results. |
| Expected Yield | 70-90% | Based on analogous reactions. |
Experimental Protocols
Materials
-
Glycine (reagent grade)
-
This compound (≥98%)
-
Sodium hydroxide (pellets or 50% aqueous solution)
-
Hydrochloric acid (concentrated, 37%)
-
Diethyl ether (optional, anhydrous)
-
Ethanol (95% or absolute)
-
Activated charcoal (optional)
-
Distilled or deionized water
-
pH indicator strips or pH meter
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, separatory funnel, Büchner funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Synthesis of N-decanoylglycine (Schotten-Baumann Reaction)
-
Preparation of Glycine Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a pH probe or thermometer, dissolve glycine (1.0 eq) in distilled water. Cool the solution to 0-5 °C in an ice bath.
-
Basification: Slowly add a solution of sodium hydroxide (2.0 eq) to the glycine solution while maintaining the temperature below 10 °C. This will form sodium glycinate.
-
Addition of this compound: Add this compound (1.0-1.05 eq), either neat or dissolved in a minimal amount of diethyl ether, dropwise to the vigorously stirred sodium glycinate solution over a period of 30-60 minutes. Maintain the reaction temperature between 0-10 °C.
-
pH Control: During the addition of this compound, the pH of the reaction mixture will decrease due to the formation of hydrochloric acid. Monitor the pH and maintain it between 10 and 11 by the concurrent dropwise addition of a sodium hydroxide solution (e.g., 2 M).
-
Reaction Completion: After the complete addition of this compound, allow the mixture to stir for an additional 1-2 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel. If an organic solvent was used, separate the layers and wash the organic layer with a small amount of water. Combine the aqueous layers.
-
Cool the aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid. This will precipitate the N-decanoylglycine product.
-
Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any inorganic salts.
-
Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent system for recrystallization. Good solvent pairs are typically those in which the compound is soluble at high temperatures and insoluble at low temperatures, such as ethanol/water or acetone/hexane.
-
Dissolution: Transfer the crude N-decanoylglycine to an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of the pair) until the solid is completely dissolved. If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. The N-decanoylglycine should crystallize out. The flask can then be placed in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry the crystals under vacuum to a constant weight.
Characterization
The identity and purity of the synthesized N-decanoylglycine can be confirmed by standard analytical techniques such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., amide C=O, carboxylic acid O-H and C=O).
-
Mass Spectrometry (MS): To determine the molecular weight.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-decanoylglycine.
Signaling Pathway of N-Acyl Amino Acids
N-acyl amino acids, including N-decanoylglycine, are known to interact with G-protein coupled receptors (GPCRs). One such receptor is GPR55. The activation of GPR55 by an N-acyl amino acid can initiate a signaling cascade involving Gαq/13, RhoA, and phospholipase C (PLC), ultimately leading to an increase in intracellular calcium concentration.
Caption: GPR55 signaling pathway activated by N-acyl amino acids.
References
- 1. US9187407B2 - Method to produce N-acyl amino acid surfactants using N-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]
- 2. EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]
- 3. N-Lauroylglycine | C14H27NO3 | CID 346152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Lauroylglycine | High-Purity Research Grade [benchchem.com]
The Role of Decanoyl Chloride in the Synthesis of Novel Agrochemicals: Application Notes and Protocols
Introduction
Decanoyl chloride, a reactive acyl chloride derived from decanoic acid, serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its ten-carbon aliphatic chain makes it a valuable precursor for creating compounds with potential applications in the agrochemical industry. This document provides detailed application notes and protocols for the synthesis of agrochemical candidates using this compound, focusing on N-decanoyl amides which have demonstrated notable insecticidal and fungicidal properties.
This compound's primary role in agrochemical synthesis is as an acylating agent. It readily reacts with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively. These functional groups are prevalent in many existing pesticides and herbicides. The lipophilic nature of the decanoyl group can also influence the physicochemical properties of the final molecule, potentially enhancing its penetration through the waxy cuticle of insects or the cell walls of fungi.
Application 1: Synthesis of N-Decanoyl Amide Analogues with Insecticidal and Fungicidal Activity
Research has shown that simplified analogues of naturally occurring N-acyl amides exhibit significant insecticidal and fungicidal activities. Specifically, N-decanoyl amides have been synthesized and evaluated, demonstrating their potential as lead compounds for the development of new pest management agents.
Quantitative Data Summary
The following table summarizes the biological activity of representative N-decanoyl amide analogues.
| Compound ID | Target Organism | Biological Activity | Value |
| 5a | Oncopeltus fasciatus (Large milkweed bug) | Insecticidal (LD₅₀) | 3.0 µg/cm²[1] |
| 5b | Oncopeltus fasciatus (Large milkweed bug) | Insecticidal (LD₅₀) | 1.5 µg/cm²[1] |
| 7c | Colletotrichum gloesporoides | Fungicidal (ED₅₀) | 2.04 µg/mL[1] |
| 7c | Colletotrichum coccodes | Fungicidal (ED₅₀) | 11.7 µg/mL[1] |
LD₅₀ (Lethal Dose, 50%) is the dose required to kill 50% of the test population. ED₅₀ (Effective Dose, 50%) is the dose that produces a therapeutic response in 50% of the population.
Experimental Protocols
Protocol 1: Synthesis of this compound from Decanoic Acid
This protocol outlines the conversion of decanoic acid to this compound using thionyl chloride, a common and effective method.
Materials:
-
Decanoic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place decanoic acid.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The reaction is often performed neat or in an inert solvent.
-
A catalytic amount of pyridine can be added to increase the reaction rate.[2]
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of hydrogen chloride and sulfur dioxide gas ceases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation.
-
The resulting crude this compound can be purified by fractional distillation under reduced pressure.
Protocol 2: General Synthesis of N-Decanoyl Amides
This protocol describes the general procedure for the acylation of an amine with this compound to produce the corresponding N-decanoyl amide.
Materials:
-
This compound
-
Amine (e.g., 2-pyrroline, aniline, or other primary/secondary amines)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the amine in an anhydrous aprotic solvent in a round-bottom flask equipped with a stirrer.
-
Add a slight excess of a base (e.g., triethylamine) to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Cool the mixture in an ice bath.
-
Dissolve this compound in the same anhydrous solvent and add it dropwise to the cooled amine solution using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by thin-layer chromatography).
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude N-decanoyl amide can be purified by recrystallization or column chromatography.
Visualizations
Logical Workflow for Agrochemical Synthesis
Caption: Workflow for the synthesis and evaluation of N-decanoyl amides.
Proposed Mode of Action for N-Acyl Amide Fungicides
Caption: Proposed fungicidal mechanism via membrane disruption.
References
Application Notes and Protocols for the Synthesis of Metalloproteinase Inhibitors Using Decanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Their overexpression is implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the development of MMP inhibitors has been a significant focus of drug discovery efforts.
A common strategy for designing MMP inhibitors involves the synthesis of molecules that can chelate the zinc ion in the enzyme's active site. Hydroxamic acids are potent zinc-binding groups frequently incorporated into MMP inhibitor scaffolds. Decanoyl chloride, a ten-carbon acyl chloride, can be utilized to introduce a hydrophobic tail into the inhibitor structure. This lipophilic chain can enhance membrane permeability and interact with hydrophobic pockets within the MMP active site, potentially increasing potency and selectivity.
These application notes provide a detailed protocol for the synthesis of a representative decanoyl-containing hydroxamate-based MMP inhibitor, N-hydroxy-2-(decanoylamino)ethanamide, based on established chemical principles. Additionally, it includes quantitative data on MMP inhibition by various compounds and illustrates key signaling pathways affected by MMPs.
Data Presentation
Table 1: Inhibitory Activity (IC50) of Representative Metalloproteinase Inhibitors
| Compound ID | Target MMP | IC50 (nM) | Notes |
| Compound A | MMP-1 | >5000 | Representative hydroxamate-based inhibitor. Data is illustrative and compiled from multiple sources.[1] |
| MMP-2 | 730 | ||
| MMP-8 | 600 | ||
| MMP-9 | >5000 | ||
| MMP-13 | 12 | ||
| Compound B | MMP-1 | >10000 | Non-hydroxamate inhibitor for comparison.[2] |
| MMP-2 | 730 | ||
| MMP-8 | 600 | ||
| MMP-9 | >10000 | ||
| MMP-13 | 3.4 | ||
| JNJ0966 | proMMP-9 (activation) | 440 | Allosteric inhibitor of zymogen activation.[3] |
| MMP-1 (catalytic) | No effect | ||
| MMP-2 (catalytic) | No effect | ||
| MMP-9 (catalytic) | No effect | ||
| GM6001 | MMP-3 (catalytic) | 7.2 | Broad-spectrum hydroxamate inhibitor.[3] |
| MMP-9 (catalytic) | 0.5 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of N-hydroxy-2-(decanoylamino)acetamide
This protocol describes a two-step synthesis of a model decanoyl-containing MMP inhibitor.
Step 1: Synthesis of Methyl 2-(decanoylamino)acetate
Materials:
-
Glycine methyl ester hydrochloride
-
Triethylamine (TEA)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure methyl 2-(decanoylamino)acetate.
Step 2: Synthesis of N-hydroxy-2-(decanoylamino)acetamide (Final Product)
Materials:
-
Methyl 2-(decanoylamino)acetate
-
Hydroxylamine hydrochloride
-
Sodium methoxide (25% solution in methanol)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
Procedure:
-
Prepare a solution of hydroxylamine by adding hydroxylamine hydrochloride (3.0 eq) to a solution of sodium methoxide (3.0 eq) in methanol at 0 °C. Stir for 30 minutes.
-
Add the solution of methyl 2-(decanoylamino)acetate (1.0 eq) in methanol to the freshly prepared hydroxylamine solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with acidic resin or by careful addition of dilute HCl.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain N-hydroxy-2-(decanoylamino)acetamide.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude product
-
Silica gel (for column chromatography)
-
Solvent system (e.g., ethyl acetate/hexanes)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial eluting solvent (e.g., 10% ethyl acetate in hexanes).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the appropriate solvent and load it onto the column.
-
Elute the column with a gradient of the solvent system, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1: Simplified signaling pathway of MMP activation in cancer metastasis and the point of intervention for decanoyl-based inhibitors.
Figure 2: Role of MMPs in the pathogenesis of rheumatoid arthritis and the inhibitory action of decanoyl-based inhibitors.
Figure 3: Experimental workflow for the synthesis of a decanoyl-based MMP inhibitor.
References
Application Notes and Protocols for the Preparation of Poly(lactic acid) using Decanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(lactic acid) (PLA) is a biodegradable and biocompatible polyester with extensive applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and medical implants.[1][2][3] The properties of PLA, such as its degradation rate, hydrophobicity, and drug encapsulation efficiency, can be tailored by modifying its end-groups.[1][4] One such modification is the introduction of a lipophilic decanoyl moiety via the use of decanoyl chloride. This can be achieved either by initiating the ring-opening polymerization (ROP) of lactide with a decanoate-containing species or by end-capping the pre-synthesized PLA polymer.
This document provides detailed protocols for the synthesis of decanoyl-functionalized PLA and discusses its potential applications, particularly in the realm of drug delivery.
Key Applications
The incorporation of a decanoyl group at the terminus of PLA chains can significantly alter the polymer's properties, leading to several advantages in drug delivery applications:
-
Enhanced Hydrophobicity: The long alkyl chain of the decanoyl group increases the overall hydrophobicity of the PLA polymer. This can be advantageous for the encapsulation of hydrophobic drugs, potentially leading to higher drug loading and more controlled release profiles.
-
Modified Degradation Rate: The nature of the end-groups can influence the hydrolytic degradation rate of PLA. The hydrophobic decanoyl end-cap may slow down the ingress of water, thereby modulating the degradation and drug release kinetics.
-
Improved Polymer-Drug Interactions: For certain lipophilic drugs, the decanoyl moiety can enhance interactions with the polymer matrix, leading to improved formulation stability.
-
Self-Assembly Properties: Amphiphilic block copolymers can be created, which may self-assemble into micelles or nanoparticles, offering sophisticated drug delivery vehicles.
Experimental Protocols
Protocol 1: End-Capping of Hydroxyl-Terminated Poly(lactic acid) with this compound
This protocol describes the post-polymerization modification of a pre-synthesized hydroxyl-terminated PLA.
Materials:
-
Hydroxyl-terminated Poly(lactic acid) (PLA-OH)
-
This compound (C₁₀H₁₉ClO)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or pyridine
-
Anhydrous diethyl ether or methanol for precipitation
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Dissolution of PLA: In a flame-dried round-bottom flask under an inert atmosphere, dissolve a known amount of hydroxyl-terminated PLA in anhydrous dichloromethane (e.g., 1 g of PLA in 20 mL of DCM).
-
Addition of Base: To the stirred solution, add a slight molar excess of anhydrous triethylamine or pyridine (e.g., 1.2 equivalents relative to the hydroxyl end-groups of PLA). This base acts as a scavenger for the HCl byproduct.
-
Addition of this compound: Slowly add a solution of this compound (1.1 equivalents relative to the hydroxyl end-groups) in anhydrous DCM to the reaction mixture at 0 °C using a dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours under an inert atmosphere.
-
Purification:
-
Filter the reaction mixture to remove any precipitated triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold, non-solvent like diethyl ether or methanol.
-
Collect the precipitated decanoyl-terminated PLA by filtration.
-
-
Drying: Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer using techniques such as ¹H NMR, FTIR, and Gel Permeation Chromatography (GPC) to confirm the end-capping and determine the molecular weight and polydispersity index (PDI).
Protocol 2: Synthesis of Decanoyl-Initiated Poly(lactic acid) via Ring-Opening Polymerization (ROP)
This protocol utilizes a decanoate species, generated in situ or pre-formed, to initiate the ring-opening polymerization of lactide. A common catalyst for this reaction is tin(II) 2-ethylhexanoate (stannous octoate).
Materials:
-
L-lactide or D,L-lactide
-
Decanoic acid or a long-chain alcohol like 1-decanol (as an initiator precursor)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Anhydrous toluene or bulk (solvent-free)
-
Anhydrous methanol for precipitation
-
Schlenk flask and line techniques
-
Magnetic stirrer and heating oil bath
Procedure:
-
Monomer and Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of lactide and the initiator (e.g., decanoic acid or 1-decanol). The monomer-to-initiator ratio will determine the target molecular weight.
-
Catalyst Addition: Add the catalyst, Sn(Oct)₂, to the flask. The monomer-to-catalyst ratio typically ranges from 1000:1 to 20,000:1.
-
Polymerization:
-
Bulk Polymerization: Heat the flask in an oil bath to a temperature between 130 °C and 180 °C with continuous stirring. The reaction mixture will become viscous as the polymerization proceeds.
-
Solution Polymerization: If using a solvent like anhydrous toluene, add it to the flask and heat to the desired reaction temperature (e.g., 110 °C).
-
-
Reaction Time: The polymerization time can range from a few hours to 24 hours, depending on the temperature, catalyst, and initiator concentrations.
-
Termination and Purification:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed in bulk, dissolve the solid polymer in a suitable solvent like dichloromethane or chloroform.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.
-
Collect the purified polymer by filtration.
-
-
Drying: Dry the decanoyl-initiated PLA under vacuum at a suitable temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization: Analyze the polymer using ¹H NMR, FTIR, and GPC to confirm the structure, molecular weight, and PDI.
Data Presentation
The following tables summarize typical quantitative data that can be expected from the synthesis of decanoyl-functionalized PLA. The values are illustrative and will depend on the specific reaction conditions.
Table 1: End-Capping of PLA with this compound
| Parameter | PLA-OH (Starting Material) | Decanoyl-Terminated PLA (Product) |
| Number Average Molecular Weight (Mn) ( g/mol ) | 10,000 | ~10,170 |
| Weight Average Molecular Weight (Mw) ( g/mol ) | 12,000 | ~12,200 |
| Polydispersity Index (PDI) | 1.20 | ~1.20 |
| End-Capping Efficiency (%) | N/A | > 95% (Determined by ¹H NMR) |
Table 2: Ring-Opening Polymerization of Lactide Initiated with a Decanoyl Moiety
| Monomer/Initiator Ratio | Catalyst (Sn(Oct)₂) (mol%) | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 100:1 | 0.1 | 6 | > 95 | ~14,000 | 1.3 |
| 200:1 | 0.1 | 12 | > 95 | ~28,000 | 1.4 |
| 500:1 | 0.05 | 24 | > 90 | ~65,000 | 1.5 |
Visualization of Workflows and Mechanisms
Experimental Workflow for End-Capping of PLA
Caption: Workflow for the end-capping of PLA with this compound.
Proposed Mechanism for End-Capping Reaction
Caption: Simplified mechanism of PLA end-capping with this compound.
Experimental Workflow for Ring-Opening Polymerization
References
- 1. Functionalized Poly(lactic-co-glycolic acid) Enhances Drug Delivery and Provides Chemical Moieties for Surface Engineering while Preserving Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Poly(lactic acid): Synthesis, modification and applications in controlled drug delivery [scielo.org.co]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Decanoyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with decanoyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on identifying and mitigating the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions involving this compound?
A1: The most prevalent side products in this compound reactions stem from its high reactivity. Key side products include:
-
Decanoic Acid: Formed by the hydrolysis of this compound upon contact with water.[1] This is often the most significant impurity if anhydrous conditions are not strictly maintained.
-
Amine Hydrochloride Salts: In reactions with primary or secondary amines (e.g., Schotten-Baumann reaction), the hydrochloric acid (HCl) generated will react with the unreacted amine to form an ammonium salt.[2][3] This salt is typically a white solid.[2]
-
Decanoic Anhydride: Can form from the reaction of this compound with a carboxylate, which may be present if the starting decanoic acid is not fully converted to the acyl chloride.
-
O-acylated Products: In Friedel-Crafts acylation of phenols, the decanoyl group can react with the hydroxyl group of the phenol (O-acylation) to form a phenyl decanoate ester, competing with the desired C-acylation on the aromatic ring.[4]
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: Minimizing hydrolysis is critical for a successful reaction. Key strategies include:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Proper Reagent Handling: Use freshly opened or distilled this compound. Handle all reagents in a way that minimizes exposure to air.
Q3: I am seeing a white precipitate in my acylation reaction with an amine. What is it and how can I deal with it?
A3: The white precipitate is most likely the hydrochloride salt of the amine starting material. It forms when the HCl byproduct of the acylation reaction reacts with the basic amine. To manage this:
-
Use of a Base: The Schotten-Baumann reaction conditions typically include a base (e.g., aqueous sodium hydroxide or pyridine) to neutralize the HCl as it is formed.
-
Purification: The salt can be removed during the work-up by washing the reaction mixture with water or a dilute acid, as the salt is water-soluble while the desired amide product is typically soluble in an organic solvent.
Troubleshooting Guides
Low Yield in Amide Synthesis (Schotten-Baumann Reaction)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no product formation, starting materials remain. | Incomplete activation of decanoic acid: If preparing this compound in situ, the conversion from decanoic acid may be incomplete. | Ensure complete conversion to the acyl chloride before adding the amine. You can monitor this by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). |
| Hydrolysis of this compound: Moisture in the reaction leads to the formation of decanoic acid. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. | |
| Amine protonation: The HCl byproduct protonates the starting amine, rendering it non-nucleophilic. | Use at least one equivalent of a base (e.g., pyridine, triethylamine, or aqueous NaOH) to neutralize the HCl. | |
| Product is an oil instead of a solid, or has a low melting point. | Presence of impurities: Unreacted starting materials or side products like decanoic acid can act as impurities. | Purify the product using column chromatography or recrystallization. For amides, recrystallization from solvents like ethanol, acetone, or acetonitrile can be effective. |
Side Product Formation in Friedel-Crafts Acylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of O-acylated product (ester) is formed when using a phenol substrate. | Reaction conditions favor kinetic control. | The ratio of O- to C-acylated products is highly dependent on the catalyst concentration. Low catalyst concentrations favor O-acylation, while higher concentrations favor C-acylation. In some cases, yields of over 90% for O-acylated products have been reported with low catalyst concentrations. |
| Fries rearrangement has not occurred or is incomplete. | The O-acylated product can rearrange to the C-acylated product in the presence of a Lewis acid (Fries rearrangement). Ensure sufficient catalyst and appropriate reaction temperature and time to promote the rearrangement. | |
| Low yield of the desired acylated product. | Deactivation of the aromatic ring: Strongly electron-withdrawing groups on the aromatic substrate can hinder the reaction. | Use a more activated aromatic substrate if possible. |
| Catalyst deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. | Use anhydrous conditions and freshly opened or purified catalyst. | |
| Complexation of the product with the catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. | Use a stoichiometric amount of the Lewis acid catalyst. |
Quantitative Data Summary
The following table summarizes the influence of reaction conditions on product distribution in the Friedel-Crafts acylation of phenol.
| Catalyst Concentration | Product Distribution | Yield | Reference |
| Low (e.g., 1% TfOH in CH₃CN) | Predominantly O-acylated product | >90% | |
| High (e.g., neat TfOH) | Predominantly C-acylated product | >90% |
Experimental Protocols
Protocol 1: Synthesis of N-Decanoylaniline (Schotten-Baumann Reaction)
This protocol describes the acylation of aniline with this compound.
Materials:
-
Aniline
-
This compound
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve aniline (1.0 equivalent) in DCM.
-
To a separate beaker, add 10% aqueous NaOH solution (2.0 equivalents).
-
Cool both the aniline solution and the NaOH solution in an ice bath.
-
Slowly add the this compound (1.1 equivalents) to the aniline solution while stirring.
-
While vigorously stirring the aniline/decanoyl chloride mixture, slowly add the cold NaOH solution.
-
Continue stirring vigorously for 15-20 minutes. The completion of the reaction can be monitored by the disappearance of the smell of this compound.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude N-decanoylaniline.
-
The crude product can be purified by recrystallization from ethanol/water.
Protocol 2: Friedel-Crafts Acylation of Anisole with this compound
This protocol describes the acylation of anisole to form 4-methoxy-decanophenone.
Materials:
-
Anisole
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere.
-
To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
After the addition of anisole, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield in this compound Reactions
Caption: A logical workflow for troubleshooting low yields in common this compound reactions.
Reaction Mechanism: Schotten-Baumann Reaction
Caption: The nucleophilic acyl substitution mechanism of the Schotten-Baumann reaction.
Logical Relationship: C-Acylation vs. O-Acylation in Friedel-Crafts Reaction
Caption: The influence of reaction conditions on the outcome of Friedel-Crafts acylation of phenols.
References
Purification techniques for products of decanoyl chloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of decanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: The most common impurities depend on the synthetic route used.
-
Synthesis from Decanoic Acid and Thionyl Chloride (SOCl₂):
-
Unreacted decanoic acid.
-
Excess thionyl chloride.
-
Acidic byproducts such as hydrochloric acid (HCl) and sulfur dioxide (SO₂), which are typically gaseous but can be dissolved in the crude product.[1]
-
Non-volatile sulfur-containing impurities, especially if the thionyl chloride used is old or impure.[2]
-
-
Synthesis from Decanoic Acid and Oxalyl Chloride ((COCl)₂):
-
Unreacted decanoic acid.
-
Excess oxalyl chloride.
-
Gaseous byproducts like carbon dioxide (CO), carbon monoxide (CO), and hydrochloric acid (HCl).
-
If N,N-dimethylformamide (DMF) is used as a catalyst, impurities related to its decomposition might be present.[3]
-
Q2: Is it always necessary to purify this compound after synthesis?
A2: Not always. For many subsequent reactions, crude this compound can be used directly after the removal of the excess chlorinating agent and solvent under reduced pressure.[3][4] This is particularly common if the next step is robust and the byproducts will not interfere. However, for reactions sensitive to acidic conditions or requiring high purity starting materials, purification is essential.
Q3: What are the primary methods for purifying this compound?
A3: The primary methods for purifying this compound are:
-
Distillation: Fractional distillation under reduced pressure is a highly effective method for obtaining high-purity this compound.
-
Azeotropic Removal of Excess Reagent: Co-distillation with a dry, inert solvent like toluene can be used to efficiently remove volatile impurities such as excess thionyl chloride.
-
Washing (for less reactive acyl chlorides): While this compound is reactive, for some less sensitive applications, a carefully controlled wash with a dilute base (like sodium bicarbonate) followed by a water wash can remove acidic impurities. This method carries a higher risk of hydrolysis.
Q4: How can I assess the purity of my this compound sample?
A4: Due to the high reactivity of acyl chlorides, direct analysis can be challenging.
-
Gas Chromatography (GC): GC is a suitable method for analyzing the purity of this compound. Often, derivatization to a more stable ester is performed prior to analysis.
-
High-Performance Liquid Chromatography (HPLC): Similar to GC, direct analysis by HPLC can be difficult due to on-column hydrolysis. Derivatization into a stable, UV-active compound is a common strategy for accurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to assess purity, but the sample must be handled under strictly anhydrous conditions to prevent hydrolysis, which would show the presence of decanoic acid.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1800 cm⁻¹ is characteristic of an acyl chloride. The absence of a broad hydroxyl (-OH) peak from the carboxylic acid indicates a successful conversion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction has gone to completion by monitoring the cessation of gas evolution (e.g., SO₂, HCl).- Consider extending the reaction time or gently heating the reaction mixture if the starting material is still present. |
| Hydrolysis of the product during workup. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and reagents.- Perform the reaction and any subsequent transfers under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is Dark or Colored (Yellow/Brown) | Impure starting materials (e.g., old thionyl chloride). | - Purify the thionyl chloride by distillation before use, for example, from quinoline or linseed oil. |
| Side reactions at elevated temperatures. | - Maintain the recommended reaction temperature. Avoid overheating during the reaction or distillation. | |
| Contamination from catalyst byproducts (e.g., from DMF). | - Use the minimum effective amount of catalyst.- Consider a purification method that can remove these impurities, such as distillation. | |
| Difficulty Removing Excess Thionyl Chloride | Thionyl chloride has a relatively high boiling point (76 °C). | - After the reaction, add anhydrous toluene to the crude product and remove the solvent under reduced pressure (rotary evaporation). Repeat this process 2-3 times to azeotropically remove the residual thionyl chloride. |
| Product Hydrolyzes Back to Decanoic Acid During Storage | Exposure to atmospheric moisture. | - Store the purified this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon).- Use a desiccator for long-term storage. |
| Inconsistent Results in Subsequent Reactions | Residual impurities in the this compound. | - Purify the this compound by fractional distillation under reduced pressure to ensure high purity.- If acidic impurities are suspected to be the issue, consider a carefully controlled aqueous workup if the subsequent reaction can tolerate small amounts of the starting carboxylic acid. |
Data on this compound Purity
The following table summarizes typical purity levels of this compound.
| Purification Method | Typical Purity (%) | Key Considerations |
| None (Crude after solvent/reagent removal) | 85-95% | Purity is highly dependent on the completeness of the reaction. May contain residual decanoic acid and non-volatile byproducts. |
| Azeotropic Removal of Excess Reagent | 90-97% | Effective at removing volatile impurities like thionyl chloride, but not non-volatile ones. |
| Fractional Distillation (under vacuum) | >98% | Considered the most effective method for achieving high purity. |
| Commercial Product | ≥98% | Typically purified by distillation. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (nitrogen or argon).
-
Crude Product: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between.
-
Distillation: Gradually reduce the pressure and gently heat the distillation flask using an oil bath.
-
Collection: Collect the fraction that distills at the correct boiling point for this compound (94-96 °C at 5 mmHg).
-
Storage: Transfer the purified product to a clean, dry, sealed container under an inert atmosphere.
Protocol 2: Removal of Excess Thionyl Chloride by Azeotropic Distillation
-
Initial Evaporation: After the reaction is complete, remove the bulk of the excess thionyl chloride and reaction solvent using a rotary evaporator. Use a trap to protect the pump from corrosive vapors.
-
Toluene Addition: Add anhydrous toluene to the flask containing the crude this compound.
-
Second Evaporation: Remove the toluene under reduced pressure using the rotary evaporator.
-
Repeat: Repeat the addition and evaporation of anhydrous toluene two more times to ensure complete removal of the thionyl chloride.
-
Final Product: The resulting crude this compound can be used directly or further purified by distillation.
Process Workflow
Caption: Purification workflow for this compound.
References
Technical Support Center: Best Practices for Handling Moisture-Sensitive Decanoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling moisture-sensitive decanoyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
This compound (C₁₀H₁₉ClO) is a reactive organic compound classified as an acyl chloride.[1][2] Its high reactivity stems from the electron-withdrawing chlorine atom bonded to the carbonyl carbon, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[3] Water is a nucleophile that readily reacts with this compound in a vigorous, exothermic hydrolysis reaction.[1][4] This reaction converts the this compound into decanoic acid and corrosive hydrochloric acid (HCl) gas, which not only consumes the reagent but can also interfere with subsequent reactions.
Q2: What are the primary safety precautions I should take when handling this compound?
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also a lachrymator, meaning it can cause tearing. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including:
-
Gloves: Chemical-resistant gloves are essential.
-
Eye Protection: Tightly fitting safety goggles and a face shield are recommended.
-
Lab Coat: A full-sleeved lab coat to protect from splashes.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Q3: How should I properly store this compound?
To maintain its integrity, this compound must be stored under anhydrous (moisture-free) conditions. It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, in a cool, dry place. Some suppliers recommend refrigeration.
Q4: What are the signs that my this compound has been compromised by moisture?
The primary sign of moisture contamination is the presence of a white solid (decanoic acid) in the otherwise clear to yellowish liquid this compound. You may also notice a more pungent, acrid odor due to the formation of HCl gas.
Troubleshooting Guides
Low or No Product Yield in Acylation Reactions
Q5: I'm experiencing a low yield in my acylation reaction with this compound. What are the common causes and how can I troubleshoot this?
Low yields in acylation reactions are a common issue, often stemming from the moisture sensitivity of this compound. Here are the primary causes and their solutions:
-
Moisture Contamination: This is the most frequent cause of low yields. Moisture can be introduced from various sources, including solvents, reagents, glassware, and the atmosphere.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried) before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (nitrogen or argon).
-
-
Inactive Catalyst (for Friedel-Crafts Acylation): Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture and will be deactivated upon contact with water.
-
Solution: Use a fresh, unopened container of the Lewis acid catalyst or a freshly purified batch. Ensure it is handled entirely under anhydrous and inert conditions.
-
-
Inadequate Temperature Control: Some acylation reactions are highly exothermic. If the temperature is too high, it can lead to side reactions and decomposition of products. Conversely, if the temperature is too low, the reaction may not proceed at an adequate rate.
-
Solution: For highly reactive nucleophiles, cool the reaction mixture (e.g., in an ice bath) before the dropwise addition of this compound. For less reactive substrates, gentle heating might be necessary, but this should be carefully optimized.
-
-
Insufficient Base (for reactions with amines/alcohols): In reactions that produce HCl as a byproduct (e.g., with amines), a base is required to neutralize the acid. If the base is insufficient, the HCl will protonate the amine nucleophile, rendering it unreactive.
-
Solution: Use at least a stoichiometric equivalent of a suitable base (e.g., pyridine, triethylamine, or aqueous NaOH in Schotten-Baumann conditions).
-
Side Product Formation
Q6: I'm observing unexpected side products in my reaction. What are the likely culprits?
The formation of side products is often linked to the reaction conditions and the purity of the starting materials.
-
Decanoic Acid: The presence of decanoic acid as a side product is a clear indication of moisture contamination.
-
Solution: Follow the rigorous anhydrous techniques described above. If your this compound is old or has been improperly stored, consider purifying it by distillation before use.
-
-
Diacylation or Polyacylation: With highly activated substrates (e.g., phenols, anilines), it's possible for more than one acyl group to be added to the molecule.
-
Solution: Use a stoichiometric amount of this compound relative to the substrate. Add the this compound slowly and at a low temperature to control the reaction.
-
-
Products from Reaction with Solvent: If you are using a nucleophilic solvent, it may react with the this compound.
-
Solution: Use a non-reactive, anhydrous solvent such as dichloromethane (DCM), diethyl ether, or toluene.
-
Data Presentation
While specific quantitative data on the impact of moisture on this compound reaction yields is not extensively published, the qualitative effects are well-established. The following table summarizes the impact of moisture and best practices for mitigation.
| Moisture Level | Expected Impact on Acylation Yield | Mitigation Best Practices |
| High | Significant to complete loss of yield. Formation of decanoic acid as the major product. | Use of a glovebox for all manipulations. Rigorous drying of all glassware and solvents. Use of freshly opened or purified reagents. |
| Moderate | Noticeable decrease in yield. Presence of both desired product and decanoic acid, complicating purification. | Working under a positive pressure of an inert gas (e.g., nitrogen or argon). Use of septa and syringes for reagent transfer. |
| Low | Minimal impact on yield, but may still introduce trace impurities. | Standard anhydrous techniques, such as using dried solvents and conducting the reaction under a drying tube. |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Acylation Reaction
This protocol outlines the setup for a generic acylation reaction using this compound under anhydrous conditions.
-
Glassware Preparation: All glassware (flasks, dropping funnel, condenser, etc.) should be oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry inert gas (nitrogen or argon).
-
System Assembly: Assemble the reaction apparatus while it is still warm and immediately place it under a positive pressure of inert gas. Use a bubbler to monitor the gas flow.
-
Reagent Addition:
-
Dissolve the nucleophilic substrate and any non-aqueous base (e.g., triethylamine) in an anhydrous solvent in the reaction flask.
-
Add the this compound to a dropping funnel, also under an inert atmosphere.
-
-
Reaction Execution:
-
Cool the reaction flask to the desired temperature (e.g., 0°C with an ice bath).
-
Add the this compound dropwise from the dropping funnel to the stirred solution of the substrate.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography - TLC or Gas Chromatography - GC).
-
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.
Protocol 2: Purification of this compound by Fractional Distillation
If your this compound is contaminated with decanoic acid, it can be purified by fractional distillation under reduced pressure.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.
-
Distillation:
-
Place the impure this compound in the distillation flask with a few boiling chips.
-
Apply a vacuum and slowly heat the flask in an oil bath.
-
This compound has a boiling point of 94-96°C at 5 mmHg. Decanoic acid has a significantly higher boiling point, allowing for their separation.
-
Collect the fraction that distills at the correct temperature and pressure.
-
-
Storage: Immediately store the purified this compound in a tightly sealed container under an inert atmosphere.
Mandatory Visualizations
Caption: A typical experimental workflow for a moisture-sensitive acylation reaction.
Caption: A troubleshooting decision tree for low reaction yields.
References
- 1. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 2. CAS 112-13-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 112-13-0 | Benchchem [benchchem.com]
- 4. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
Technical Support Center: Optimizing Decanoyl Chloride Acylation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for acylation reactions involving decanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of acylation reaction for this compound with aromatic compounds? A1: The most common method is the Friedel-Crafts acylation. This is an electrophilic aromatic substitution reaction that uses a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to attach the decanoyl group to an aromatic ring, forming an aryl ketone.[1][2][3]
Q2: Why is the choice of Lewis acid catalyst so important in a Friedel-Crafts acylation? A2: The Lewis acid is critical for activating the this compound to generate a highly reactive acylium ion, which acts as the electrophile.[2][4] The strength of the Lewis acid (e.g., AlCl₃ > FeCl₃ > ZnCl₂) influences the reaction rate and selectivity. Stronger acids are more reactive but may cause side reactions, while milder catalysts may be more selective but could result in lower yields or require higher temperatures.
Q3: Can I perform a this compound acylation on any aromatic substrate? A3: No. Friedel-Crafts acylation is generally unsuccessful with strongly deactivated aromatic rings, such as those containing nitro groups (-NO₂) or other strong electron-withdrawing groups. The reaction works best with activated or non-activated arenes like benzene, toluene, and anisole. Additionally, substrates with basic functional groups like amines (-NH₂) or hydroxyls (-OH) can be problematic as they complex with the Lewis acid, deactivating the ring.
Q4: Is polyacylation a significant concern with this compound? A4: Generally, no. The decanoyl group added to the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution. This makes the mono-acylated product less reactive than the starting material, effectively preventing subsequent acylation reactions.
Q5: What are the primary safety concerns when working with this compound and Lewis acids? A5: this compound is corrosive, highly reactive, and can react violently with water. Lewis acids like aluminum chloride are also corrosive and extremely sensitive to moisture, reacting exothermically with water. All manipulations should be performed in a fume hood, using dry glassware and anhydrous solvents, while wearing appropriate personal protective equipment (PPE), including gloves and eye protection.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) has been deactivated by moisture. 2. Deactivated Substrate: The aromatic ring has strong electron-withdrawing groups. 3. Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, consuming it. Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst. 4. Poor Reagent Quality: The this compound may have hydrolyzed to decanoic acid. | 1. Ensure all glassware is flame- or oven-dried. Use fresh, anhydrous Lewis acid and anhydrous solvents. 2. Consider a different synthetic route if the substrate is strongly deactivated. Protecting groups may be an option for substrates with amine or hydroxyl groups. 3. Use at least a stoichiometric equivalent (1.0-1.2 equiv.) of the Lewis acid relative to the this compound. 4. Use freshly distilled or a new bottle of this compound. |
| Low Product Yield | 1. Suboptimal Temperature: The reaction may be too cold (slow rate) or too hot (side reactions). 2. Incorrect Stoichiometry: An incorrect ratio of reactants or catalyst can limit the yield. 3. Product Loss During Workup: The product may be lost due to emulsion formation or incomplete extraction. | 1. Start the reaction at 0°C for the initial addition, then allow it to warm to room temperature. Gentle heating may be required for less reactive substrates. 2. Re-verify the molar equivalents of all reagents. A slight excess of the acylating agent (1.1-1.2 equiv.) can sometimes be beneficial. 3. Quench the reaction by slowly adding the mixture to ice-cold dilute acid to break up the product-catalyst complex. Ensure thorough extraction with an appropriate organic solvent. |
| Formation of Unwanted Byproducts | 1. Substrate Isomerization/Rearrangement: While less common than in Friedel-Crafts alkylation, some substrates can be sensitive to strong Lewis acids. 2. Reaction with Solvent: The solvent (if aromatic, like benzene or toluene) may compete in the acylation reaction. | 1. Consider using a milder Lewis acid catalyst such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂). 2. Use a non-reactive solvent like dichloromethane (DCM) or carbon disulfide (CS₂). |
| Difficult Workup / Emulsion Formation | 1. Hydrolysis of Excess Lewis Acid: The reaction of excess AlCl₃ with water is highly exothermic and can form aluminum hydroxides, which can cause emulsions. | 1. Quench the reaction by pouring it slowly into a vigorously stirred mixture of ice and concentrated HCl. This controls the exotherm and keeps aluminum salts dissolved in the aqueous layer. 2. If an emulsion persists, add more solvent or brine and allow it to stand. Gentle filtration through celite may also help. |
Data Presentation: Lewis Acid Catalyst Comparison
The choice of catalyst is crucial for optimizing reaction outcomes. The table below summarizes the characteristics of common Lewis acids for Friedel-Crafts acylation.
| Lewis Acid Catalyst | Relative Activity | Typical Stoichiometry (equiv.) | Recommended Substrates | Key Considerations |
| Aluminum Chloride (AlCl₃) | High | 1.0 - 1.3 | Activated and non-activated arenes | Extremely moisture-sensitive; requires stoichiometric amounts as it complexes with the product ketone. |
| Ferric Chloride (FeCl₃) | Moderate | 1.0 - 1.3 (or catalytic, ~5 mol%) | Activated arenes (e.g., anisole, phenols) | Milder than AlCl₃, can sometimes provide better selectivity. Can be used in catalytic amounts in greener solvents like propylene carbonate. |
| Zinc Chloride (ZnCl₂) | Low | 1.2 | Activated arenes | A much milder catalyst, often requiring higher temperatures (70-100°C) or solvent-free conditions. |
| Solid Acid Catalysts (e.g., Zeolites) | Variable | Catalytic | Activated arenes | Environmentally friendlier, reusable catalysts. Reaction conditions (temperature, solvent) are highly specific to the zeolite type. |
Experimental Protocols
Protocol 1: General Friedel-Crafts Acylation using this compound and AlCl₃
This protocol describes a standard procedure for the acylation of an activated or non-activated arene (e.g., anisole, toluene) with this compound.
Materials:
-
Aromatic Substrate (1.0 equiv.)
-
This compound (1.05 equiv.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, and an addition funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 equiv.) in anhydrous DCM. Cool the flask to 0°C using an ice-water bath.
-
Substrate Addition: In the addition funnel, prepare a solution of the aromatic substrate (1.0 equiv.) and this compound (1.05 equiv.) in anhydrous DCM.
-
Reaction: Add the substrate/decanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, keeping the internal temperature below 5°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. Stir for 15-20 minutes until all solids have dissolved.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (vent frequently to release CO₂ gas), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude aryl decanoyl ketone.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Visualizations
Friedel-Crafts Acylation Mechanism
The following diagram illustrates the key steps in the Lewis acid-catalyzed acylation of an aromatic ring.
Caption: General mechanism of Friedel-Crafts Acylation.
Experimental Workflow
This diagram outlines the logical flow of a typical this compound acylation experiment from setup to final product.
Caption: Step-by-step workflow for a Friedel-Crafts acylation experiment.
References
Technical Support Center: Post-Reaction Purification
Topic: How to Remove Decanoic Acid Impurity After Reaction
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on effectively removing decanoic acid as an impurity from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to remove decanoic acid impurity?
A1: The most prevalent and efficient method for removing decanoic acid, a carboxylic acid, is through a process called acid-base liquid-liquid extraction.[1][2][3] This technique exploits the acidic nature of decanoic acid, which can be converted into a water-soluble salt by reacting it with a mild aqueous base, such as sodium bicarbonate solution.[4][5] The resulting salt is then easily separated from the desired neutral organic product, which remains in the organic solvent layer.
Q2: Why is a weak base like sodium bicarbonate preferred over a strong base like sodium hydroxide (NaOH) for the extraction?
A2: A weak base like sodium bicarbonate is preferred to avoid potential hydrolysis of the desired product, especially if it is an ester. Strong bases like NaOH can react with and cleave ester bonds, leading to a lower yield of the final product. Sodium bicarbonate is sufficiently basic to deprotonate the decanoic acid impurity without affecting most common functional groups in the desired compound.
Q3: Besides acid-base extraction, what other methods can be used to remove decanoic acid?
A3: While acid-base extraction is often the first choice, other purification techniques can be employed depending on the properties of the desired compound and the nature of the reaction mixture. These include:
-
Column Chromatography: This is a powerful technique for separating compounds based on their different affinities for a stationary phase (like silica gel). It can be very effective but is generally more time-consuming and requires more solvent than extraction.
-
Distillation: If there is a significant difference in the boiling points of decanoic acid (268.7 °C) and the desired product, distillation (particularly vacuum distillation for high-boiling compounds) can be an effective separation method.
-
Recrystallization: This method is suitable if the desired product is a solid and has significantly different solubility in a particular solvent compared to decanoic acid. The principle is to dissolve the mixture in a hot solvent and then cool it, allowing the less soluble compound to crystallize out in a purer form.
Q4: How can I confirm that the decanoic acid has been successfully removed?
A4: The purity of your final product can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and quick method to check for the presence of the starting decanoic acid. A spot of the purified product is run on a TLC plate alongside a standard of pure decanoic acid. The absence of a spot corresponding to decanoic acid in the product lane indicates its removal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique that can detect and quantify even trace amounts of decanoic acid impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to identify the characteristic peaks of decanoic acid and confirm their absence in the final product spectrum.
Troubleshooting Guides
Issue 1: An emulsion forms during liquid-liquid extraction.
An emulsion is a stable suspension of one liquid in another, which can make layer separation difficult.
| Potential Cause | Troubleshooting Step |
| Vigorous shaking of the separatory funnel | Gently invert the funnel multiple times instead of vigorous shaking. |
| High concentration of reactants or impurities | Dilute the mixture with more of the organic solvent and water. |
| Presence of surfactants or particulate matter | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. Allow the mixture to stand undisturbed for a longer period. |
| If the emulsion persists, it may be necessary to filter the entire mixture through a pad of Celite or glass wool. |
Issue 2: Low recovery of the desired product after extraction.
| Potential Cause | Troubleshooting Step |
| Incomplete extraction from the aqueous layer | Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 20 mL is more effective than 1 x 60 mL). |
| The desired product has some solubility in the aqueous base | If the product has acidic protons, it might be partially extracted into the basic aqueous layer. In this case, consider using a less basic wash or an alternative purification method like column chromatography. |
| Accidental discarding of the organic layer | Always label your flasks clearly to distinguish between the aqueous and organic layers. If unsure, add a small amount of water to a test tube containing a sample of a layer; if it dissolves, it is the aqueous layer. |
| The desired product is volatile | Ensure that the rotary evaporator bath temperature is not set too high during solvent removal. |
Issue 3: The final product is discolored (e.g., yellowish or brownish).
| Potential Cause | Troubleshooting Step |
| Presence of colored impurities from the reaction | Consider treating the organic solution with activated carbon before the final filtration and solvent evaporation step. |
| Degradation of the product at high temperatures | Use lower reaction temperatures for a longer duration. Reduce the concentration of any acid catalyst used in the preceding reaction. |
| Purify the product further using column chromatography or recrystallization, which can remove colored impurities. |
Experimental Protocols
Protocol 1: Removal of Decanoic Acid via Acid-Base Extraction
This protocol assumes the desired product is a neutral organic compound dissolved in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).
Materials:
-
Reaction mixture containing the desired product and decanoic acid impurity, dissolved in an organic solvent.
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the organic solution of the crude product to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate completely. The top layer is typically the organic layer, and the bottom is the aqueous layer (confirm by checking the densities of your solvents).
-
Drain the lower aqueous layer into a flask.
-
Repeat the washing step (steps 2-5) with the organic layer one or two more times to ensure complete removal of the decanoic acid.
-
Wash the organic layer with deionized water to remove any remaining sodium bicarbonate.
-
Wash the organic layer with brine to help remove dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the organic solution to dry it. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filter the dried organic solution to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable if the desired product is a solid at room temperature.
Materials:
-
Crude product containing decanoic acid impurity.
-
A suitable recrystallization solvent (the desired product should be highly soluble at high temperatures and poorly soluble at low temperatures, while the impurity should be either very soluble or insoluble at all temperatures).
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate while swirling until the solid dissolves completely. Add more hot solvent dropwise if necessary to fully dissolve the solid.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to rinse off any remaining impurities.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Reaction Product
| Purification Method | Purity of Final Product (%) | Yield of Final Product (%) | Time Required | Solvent Consumption |
| Acid-Base Extraction | 95 | 85 | Low | Moderate |
| Column Chromatography | >99 | 70 | High | High |
| Recrystallization | 98 | 75 | Moderate | Low to Moderate |
| Vacuum Distillation | 97 | 80 | Moderate | Low |
Note: The values in this table are illustrative and can vary significantly depending on the specific reaction and compounds involved.
Visualizations
References
Troubleshooting low yield in Friedel-Crafts with decanoyl chloride
Welcome to the Technical Support Center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to assist in troubleshooting and optimizing reactions, with a specific focus on challenges such as low yield when using decanoyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a very low or no yield in my Friedel-Crafts acylation with this compound. What are the common causes?
Low yields in Friedel-Crafts acylation can be attributed to several factors. The most common issues are related to the catalyst, the aromatic substrate, the reagents' quality, and the reaction conditions.
-
Catalyst Inactivity : The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in your glassware, solvent, or reagents will react with and deactivate the catalyst. It is crucial to use anhydrous conditions, including oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon).[2]
-
Insufficient Catalyst : Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid catalyst.[3] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction.[1][2] This complex is broken during the aqueous work-up.
-
Deactivated Aromatic Ring : The reaction is an electrophilic aromatic substitution and will fail if the aromatic substrate contains strongly electron-withdrawing groups. Examples of such deactivating groups include nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), sulfonyl (-SO₃H), or carbonyl groups (e.g., ketones, esters). The aromatic ring must be at least as reactive as a halobenzene for the reaction to proceed.
-
Presence of Basic Functional Groups : Aromatic substrates with basic groups like amines (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups are problematic. These groups will react with the Lewis acid catalyst, forming a complex that deactivates the aromatic ring towards acylation.
-
Poor Reagent Quality : The purity of both the this compound and the aromatic substrate is critical. The acylating agent should be free of the corresponding carboxylic acid (decanoic acid), which can inhibit the reaction.
Q2: I am using a stoichiometric amount of AlCl₃ and my substrate is activated, but the yield is still low. What else can I check?
If the fundamental requirements are met, consider the following factors:
-
Reaction Temperature : The optimal temperature can significantly impact the yield. While some acylations proceed well at room temperature, others may require cooling (e.g., 0 °C) to prevent side reactions or gentle heating to overcome the activation energy. Excessively high temperatures can lead to decomposition. For a long-chain acyl chloride like this compound, solubility at lower temperatures might be a concern, so ensuring the reactants are fully dissolved is important.
-
Order of Addition : The standard procedure involves suspending the Lewis acid in an anhydrous solvent, followed by the dropwise addition of the acyl chloride, and then the dropwise addition of the aromatic substrate. This allows for the pre-formation of the acylium ion.
-
Reaction Time : Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Work-up Procedure : The work-up is critical for liberating the product from its complex with the Lewis acid. The reaction mixture should be carefully quenched by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This exothermic process must be done cautiously to control the temperature. Incomplete hydrolysis of the aluminum complexes can lead to emulsions and poor extraction efficiency.
Q3: Can I use a catalyst other than aluminum chloride for my reaction with this compound?
Yes, other Lewis acids can be effective, sometimes under milder conditions. This can be particularly useful if your substrate is sensitive to the harshness of AlCl₃.
-
Iron(III) Chloride (FeCl₃) : A milder Lewis acid that can be effective, though it may require heating.
-
Zinc Chloride (ZnCl₂) : Another milder alternative.
-
Zeolites : These solid acid catalysts are reusable and can be more environmentally friendly, though they may require higher temperatures.
-
Lanthanide Triflates (e.g., Yb(OTf)₃) : These are water-tolerant Lewis acids that can be recovered and reused.
Q4: Is polyacylation a concern with this compound?
No, polyacylation is generally not an issue in Friedel-Crafts acylation. The decanoyl group attached to the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution. This makes the mono-acylated product less reactive than the starting material, effectively preventing a second acylation.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Friedel-Crafts Acylation
| Problem | Potential Cause | Recommended Solution |
| No or low product formation | Catalyst deactivation by moisture. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Insufficient amount of Lewis acid catalyst. | Use at least a stoichiometric amount (1.0-1.2 equivalents) of the Lewis acid relative to the acyl chloride. | |
| Aromatic ring is deactivated (e.g., contains -NO₂, -CN). | Use a more reactive aromatic substrate. Alternative synthetic routes may be necessary. | |
| Aromatic ring contains basic groups (-NH₂, -OH). | Protect the functional group before acylation (e.g., as an ester or amide) and deprotect after the reaction. | |
| Formation of multiple products | Impurities in starting materials. | Purify the this compound (e.g., by distillation) and the aromatic substrate. |
| Sub-optimal reaction temperature leading to side reactions. | Optimize the reaction temperature. Try running the reaction at a lower temperature (e.g., 0 °C). | |
| Difficult work-up / emulsion formation | Incomplete hydrolysis of the Lewis acid-ketone complex. | Quench the reaction by slowly adding the mixture to ice-cold dilute HCl. Stir vigorously to ensure complete decomposition of aluminum salts. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aromatic substrate
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂ or Drierite) to protect the system from atmospheric moisture.
-
Catalyst Suspension : In a fume hood, carefully add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane in the reaction flask. Stir to form a suspension.
-
Acyl Chloride Addition : Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The reaction may be exothermic, so cooling with an ice bath might be necessary.
-
Substrate Addition : Dissolve the aromatic substrate (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture.
-
Reaction : Stir the reaction mixture at room temperature (or the optimized temperature) for 1-3 hours. Monitor the progress by TLC.
-
Work-up : Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously for 15-20 minutes to decompose the aluminum-ketone complex.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing : Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Isolation : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.
-
Purification : The crude product can be purified by recrystallization or column chromatography if necessary.
Mandatory Visualization
References
Technical Support Center: Decanoyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing reaction workups involving decanoyl chloride.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Q1: Why is the yield of my acylated product consistently low?
A1: Low yields in reactions involving this compound often stem from three primary issues: hydrolysis of the starting material, incomplete reaction, or product loss during the workup.
Troubleshooting Steps:
-
Verify Reagent and Solvent Anhydrousness: this compound is highly reactive with water, leading to its hydrolysis into inactive decanoic acid.[1] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the reaction.
-
Check Reaction Stoichiometry and Time: Ensure the nucleophile (alcohol, amine, etc.) is used in the correct stoichiometric ratio. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to confirm it has gone to completion before initiating the workup.
-
Optimize Workup pH: During aqueous extraction, the pH is critical. If your product is base-sensitive, avoid overly harsh basic washes. Conversely, to remove the byproduct decanoic acid, a wash with a mild base like saturated sodium bicarbonate is typically required.[2]
-
Minimize Emulsion Formation: The long hydrocarbon chain of the decanoyl group can lead to emulsions during aqueous washes.[1] To break emulsions, add a small amount of brine (saturated NaCl solution) and allow the mixture to stand.
Q2: My final product is contaminated with a greasy solid. How can I identify and remove it?
A2: The most common greasy or waxy contaminant is decanoic acid, the hydrolysis product of this compound.
Identification and Removal:
-
Identification: The contaminant can be identified via NMR (a broad singlet above 10 ppm for the carboxylic acid proton) or IR spectroscopy (a broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1710 cm⁻¹).
-
Removal Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2] The decanoic acid will be deprotonated to form sodium decanoate, which is soluble in the aqueous layer.
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine to remove residual water.[2]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What is the proper way to quench a reaction containing unreacted this compound?
A1: Unreacted this compound is highly reactive and must be safely neutralized ("quenched") before disposal. The choice of quenching agent depends on the reaction scale and subsequent workup steps.
Recommended Quenching Methods:
-
Alcohol-Based Quenching: Slowly add a simple alcohol like methanol or isopropanol to the reaction mixture. This converts the this compound into a less reactive methyl or isopropyl decanoate ester. This method is generally safe and controllable.
-
Aqueous Quenching (Use Caution): For small-scale reactions, the mixture can be quenched by adding it slowly to a separate flask containing a stirred, cold (ice bath) solution of saturated sodium bicarbonate. Warning: Never add water or aqueous solutions directly to the bulk reaction mixture, as the exothermic reaction with this compound can be violent.
-
Amine Quenching: In some cases, adding a simple amine can be effective, forming a stable amide.
Q2: What are the critical safety precautions when handling this compound?
A2: this compound is corrosive, a lachrymator (causes tearing), and reacts violently with water. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood.
-
Handling: Use dry syringes or cannulas for transfers. Keep containers tightly sealed when not in use and store them in a cool, dry area away from incompatible materials like water, strong bases, and alcohols.
-
Spills: Absorb spills with an inert, dry material like sand or vermiculite and place it in a sealed container for hazardous waste disposal. Do not use water to clean up a spill.
Q3: Can I use column chromatography to purify a product from a this compound reaction?
A3: Yes, but with precautions. The primary concern is the potential for residual this compound or the product itself to react with the silica gel (a weak acid) or trace moisture.
Best Practices for Chromatography:
-
Ensure Complete Quenching: Before attempting chromatography, ensure all unreacted this compound has been quenched and removed during the aqueous workup.
-
Use Anhydrous Systems: While not always practical, using freshly dried solvents and silica gel can minimize on-column hydrolysis.
-
TLC Analysis First: Run a thin-layer chromatography (TLC) plate first to check for product stability on silica. If streaking or degradation is observed, chromatography may not be suitable.
-
Alternative Purification: For thermally stable products, vacuum distillation can be an effective purification method. For solid products, recrystallization is often a preferred alternative.
Experimental Protocols & Data
Protocol 1: General Procedure for Acylation of an Alcohol
This protocol describes a typical procedure for the esterification of a primary alcohol with this compound using pyridine as a base.
-
Preparation: Under an inert atmosphere (N₂), dissolve the alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane (DCM) in an oven-dried flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Add this compound (1.1 eq) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.
-
Workup: Proceed to the aqueous workup described in Protocol 2.
Protocol 2: Standard Aqueous Workup Procedure
-
Quenching: Cool the reaction mixture to 0 °C and slowly add it to a beaker of cold 1 M HCl, stirring vigorously.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove HCl and decanoic acid).
-
Water.
-
Brine (to initiate drying).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Data Presentation: Acylation Reaction Yields
The following table summarizes typical yields for the acylation of various nucleophiles with this compound under standard laboratory conditions. Actual yields may vary based on substrate and reaction scale.
| Nucleophile (Substrate) | Product Type | Typical Yield (%) | Purity by ¹H NMR (%) |
| Benzyl Alcohol | Ester | 85 - 95 | >98 |
| Aniline | Amide | 90 - 98 | >99 |
| Phenol | Ester | 75 - 88 | >97 |
| Diethylamine | Amide | >95 | >99 |
References
Technical Support Center: Neutralizing HCl Byproduct in Acylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the neutralization of hydrogen chloride (HCl), a common byproduct in acylation reactions. Efficiently scavenging this acid is critical for maximizing reaction yield, preventing degradation of sensitive materials, and ensuring product purity.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the neutralization and workup of acylation reactions.
Q1: My reaction has stalled or resulted in a low yield. What is the likely cause related to HCl?
A: The in-situ generation of HCl can protonate basic nucleophiles, such as amines, converting them into their non-nucleophilic ammonium salt form.[2] This effectively removes the reactant from the reaction mixture, leading to stalled or incomplete conversion and consequently, low yields.[1][2]
-
Solution: Add a non-nucleophilic base to the reaction mixture to act as an "acid scavenger." This base will neutralize the HCl as it is formed, preventing the protonation of your nucleophile.[2] Ensure at least one full equivalent of the scavenger base is used relative to the acylating agent.
Q2: I've observed unexpected byproducts or degradation of my target molecule. Could HCl be responsible?
A: Yes, the acidic environment created by the HCl byproduct can catalyze unwanted side reactions. For molecules with acid-sensitive functional groups (e.g., certain protecting groups, acetals, or some heterocycles), the presence of a strong acid like HCl can lead to cleavage or degradation, reducing the final product yield and complicating purification.
-
Solution: Choose a base that maintains a neutral or slightly basic environment throughout the reaction. For highly acid-sensitive substrates, a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often a good choice. Running the reaction at a lower temperature (e.g., 0 °C) can also help minimize side reactions.
Q3: I'm having difficulty purifying my product. It seems to be contaminated with a salt.
A: This is a common issue. The neutralization of HCl with an amine base (like triethylamine or pyridine) creates a hydrochloride salt (e.g., triethylammonium chloride). If this salt is partially soluble in your organic solvent, it can co-precipitate with your product or be carried through into the crude material after solvent evaporation.
-
Solution: Perform an aqueous workup. These ammonium salts are typically highly soluble in water. By washing the organic layer with water or a mild aqueous base (like saturated sodium bicarbonate solution), the salt can be efficiently removed into the aqueous phase. Subsequent washing with brine helps to remove residual water from the organic layer before drying.
Q4: During the aqueous workup, a thick emulsion has formed, making separation impossible. What should I do?
A: Emulsion formation can occur during extraction, especially with vigorous shaking.
-
Solution: To break an emulsion, try adding a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to force the separation of the organic and aqueous phases. In some cases, allowing the mixture to stand for a period or gentle swirling instead of vigorous shaking can prevent emulsion formation.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to neutralize HCl in acylation reactions?
When an acyl chloride reacts with a neutral nucleophile like an amine or alcohol, one equivalent of HCl is generated as a byproduct. This acid can protonate and deactivate the nucleophile, cause degradation of acid-sensitive products, and catalyze unwanted side reactions. Therefore, neutralizing the HCl is crucial to drive the reaction to completion and maximize the yield of the desired product.
Q2: What are the most common bases used to scavenge HCl, and how do I choose?
The choice of base is critical and depends on factors like substrate reactivity, cost, and reaction scale. Common choices include tertiary amines and inorganic bases.
-
Tertiary Amines: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), and pyridine are frequently used.
-
TEA is inexpensive and effective but can sometimes act as a nucleophile, causing side reactions.
-
DIPEA is sterically hindered and non-nucleophilic, making it a "cleaner" choice for sensitive substrates, though it is more expensive.
-
Pyridine is less basic than TEA but can also act as a nucleophilic catalyst, potentially increasing the reaction rate.
-
-
Inorganic Bases: Potassium carbonate or sodium bicarbonate are often used in large-scale processes due to their low cost and ease of removal. However, they may result in longer reaction times.
-
Excess Amine: If the amine nucleophile is inexpensive, using a twofold excess can serve as both the reactant and the HCl scavenger.
Q3: Can I use an aqueous base like sodium hydroxide (NaOH) directly in the reaction mixture?
Using an aqueous base like NaOH directly in the reaction is generally not recommended. Acylating agents, particularly acyl chlorides, are highly sensitive to moisture and will rapidly hydrolyze in the presence of water to form the corresponding carboxylic acid, rendering them inactive for the desired acylation. Neutralization with aqueous bases should be reserved for the workup step after the reaction is complete.
Q4: What is the difference between a neutralization "scavenger" and a "workup"?
-
A scavenger is a base added directly to the reaction mixture (in situ) to neutralize the HCl as it is formed. This protects the reactants and products throughout the course of the reaction.
-
A workup refers to the series of steps performed after the reaction is deemed complete. This often includes quenching the reaction (e.g., by adding water) and using aqueous base washes (e.g., NaHCO₃ solution) to neutralize any remaining acid and remove water-soluble byproducts before purification.
Data Presentation
Table 1: Comparison of Common Bases for HCl Scavenging
| Base | pKa of Conjugate Acid | Key Characteristics | Considerations |
| Triethylamine (TEA) | ~10.75 | Common, inexpensive, and effective HCl scavenger. | Can be nucleophilic and participate in side reactions. |
| Pyridine | ~5.25 | Less basic than TEA; can also act as a nucleophilic catalyst, potentially increasing the reaction rate. | Strong, unpleasant odor and is toxic. Some studies show higher efficacy than TEA in specific reactions. |
| N,N-Diisopropylethylamine (DIPEA) | ~10.75 | Sterically hindered and non-nucleophilic ("proton sponge"), reducing side reactions. | More expensive than TEA. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | Inexpensive, suitable for large-scale reactions. | Heterogeneous (solid in organic solvents), may lead to slower reaction rates. |
| Sodium Bicarbonate (NaHCO₃) | ~6.4 (pKa of H₂CO₃) | Mild, inexpensive, commonly used in aqueous workups. | Generally not strong enough to be an effective scavenger in the reaction mixture itself. |
| Excess Amine Reactant | Varies | Simplifies the reaction by eliminating the need for an additional reagent. | Requires at least a 2:1 molar ratio of amine to acyl chloride; not suitable for valuable or complex amines. |
Experimental Protocols
Protocol 1: General Acylation with a Tertiary Amine Scavenger
This protocol describes a general procedure for the acylation of an amine using an acyl chloride with triethylamine as the HCl scavenger.
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.1 - 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane, DCM).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add the acyl chloride (1.05 - 1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the stirred reaction mixture.
-
Reaction: Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC). The reaction may be stirred at 0 °C or allowed to warm to room temperature.
-
Workup - Quenching: Once the reaction is complete, quench by slowly adding water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl to remove excess TEA), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product as necessary, typically by flash column chromatography or recrystallization.
Protocol 2: Aqueous Workup for a Friedel-Crafts Acylation
This protocol outlines the workup procedure to neutralize the Lewis acid catalyst (e.g., AlCl₃) and HCl generated during a Friedel-Crafts acylation.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice. Often, concentrated HCl is added to the ice to ensure the aluminum salts remain soluble in the aqueous layer. This step is highly exothermic and should be performed with caution in a fume hood.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine and Wash: Combine all organic layers. Wash the combined organic phase sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, and finally with brine. Caution: Vent the separatory funnel frequently after washing with bicarbonate, as CO₂ gas evolution can cause pressure buildup.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation to obtain the crude product.
Visualizations
Caption: General workflow for acylation, neutralization, and purification.
References
Improving the efficiency of decanoyl chloride as an acylating agent
Welcome to the technical support center for improving the efficiency of decanoyl chloride as an acylating agent. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (C10H19ClO), also known as capric acid chloride, is a reactive acyl chloride derived from decanoic acid.[1] It serves as a potent acylating agent, primarily used to introduce the decanoyl group into various molecules.[2] Its key applications are in the synthesis of esters and amides, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, fragrances, and surfactants.[2][3][4]
Q2: What are the main safety precautions to consider when handling this compound?
This compound is a corrosive and moisture-sensitive liquid. It reacts violently with water, producing decanoic acid and hydrochloric acid. Therefore, it is crucial to handle it in a dry, well-ventilated area, under an inert atmosphere (e.g., nitrogen or argon), and using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use.
Q3: My decanoylation reaction is sluggish or not proceeding to completion. What are the likely causes?
Several factors can contribute to a slow or incomplete reaction:
-
Low Reagent Purity: Impurities in this compound, the substrate, or the solvent can interfere with the reaction.
-
Inadequate Temperature: The reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions.
-
Poorly Soluble Substrate: If the substrate is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.
-
Insufficient Catalyst (if applicable): For reactions like Friedel-Crafts acylation, an insufficient amount or inactive catalyst will hinder the reaction.
Q4: I am observing a low yield of my desired acylated product. What are the common reasons for this?
Low yields in decanoylation reactions can often be attributed to:
-
Hydrolysis of this compound: Exposure to moisture in the air or in the solvent will hydrolyze this compound, rendering it inactive.
-
Side Reactions: Depending on the substrate and reaction conditions, various side reactions can occur, consuming the starting material and reducing the yield of the desired product.
-
Product Loss During Work-up: The desired product may be lost during the extraction or purification steps.
-
Sub-optimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
Q5: What are some common side products in decanoylation reactions and how can they be minimized?
Common side products include:
-
Decanoic Acid: Formed from the hydrolysis of this compound. This can be minimized by using anhydrous conditions.
-
Diacylated Products: In the case of substrates with multiple reactive sites (e.g., primary amines), diacylation can occur. This can be controlled by adjusting the stoichiometry and reaction temperature.
-
Rearrangement Products (in Friedel-Crafts acylation): While less common with acylation than alkylation, rearrangements can occur under certain conditions.
Minimizing side products can be achieved by carefully controlling the reaction temperature, using high-purity reagents, and maintaining anhydrous conditions.
Troubleshooting Guides
Low Yield in Decanoylation Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive this compound due to hydrolysis. | Use freshly opened or distilled this compound. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. |
| Deactivated substrate (e.g., in Friedel-Crafts acylation). | For substrates with strongly electron-withdrawing groups, consider using a more potent Lewis acid catalyst or higher reaction temperatures. | |
| Insufficiently reactive nucleophile. | For weakly nucleophilic amines or alcohols, consider using a catalyst such as 4-dimethylaminopyridine (DMAP). | |
| Formation of significant amounts of decanoic acid. | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry the substrate thoroughly before use. |
| Multiple products observed by TLC or GC-MS. | Diacylation of the substrate. | Use a 1:1 stoichiometry of this compound to the substrate. Add the this compound solution dropwise to the substrate solution at a low temperature to control the reaction. |
| Side reactions due to high temperature. | Optimize the reaction temperature by running small-scale trials at different temperatures. | |
| Product loss during aqueous work-up. | The product is partially soluble in the aqueous phase. | Adjust the pH of the aqueous layer to suppress the ionization of the product. Use brine to reduce the solubility of the organic product in the aqueous layer. |
Friedel-Crafts Acylation Specific Issues
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not start. | Inactive Lewis acid catalyst (e.g., AlCl₃). | Use a fresh, anhydrous Lewis acid. Ensure the reaction is set up under strictly anhydrous conditions. |
| Substrate is too deactivated. | Aromatic rings with strong deactivating groups (e.g., -NO₂) are not suitable for Friedel-Crafts acylation. | |
| Formation of O-acylated byproduct with phenolic substrates. | The phenolic hydroxyl group is more reactive than the aromatic ring. | Protect the hydroxyl group as an ether or ester before performing the acylation. The protecting group can be removed after the reaction. |
| Poor regioselectivity (mixture of ortho and para isomers). | Steric and electronic effects of the substituent on the aromatic ring. | The choice of solvent and Lewis acid can influence regioselectivity. Lower temperatures generally favor the para product. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Decanoate (Esterification)
This protocol describes the esterification of ethanol with this compound.
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous pyridine or triethylamine (as an HCl scavenger)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred ethanol solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl decanoate.
-
The crude product can be purified by vacuum distillation. A typical yield for this type of reaction is generally high, often exceeding 90%.
Protocol 2: Synthesis of N-Phenyl Decanamide (Amidation)
This protocol details the amidation of aniline with this compound.
Materials:
-
This compound
-
Aniline
-
Anhydrous triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask, dissolve aniline (1.0 equivalent) and anhydrous triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the this compound solution dropwise to the aniline solution over 20-30 minutes, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude N-phenyl decanamide can be purified by recrystallization or column chromatography. Yields for similar reactions are typically in the range of 75-95%.
Visualizations
Caption: A troubleshooting workflow for low yield in decanoylation reactions.
Caption: A decision tree for selecting appropriate acylation conditions.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Decanoyl Chloride and Lauroyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of decanoyl chloride and lauroyl chloride, two long-chain aliphatic acyl chlorides crucial in organic synthesis and drug development. While both are highly reactive acylating agents, subtle differences in their alkyl chain length can influence their reaction kinetics. This document outlines the theoretical basis for this difference and provides experimental protocols for empirical validation.
Introduction
This compound (C10) and lauroyl chloride (C12) are valuable reagents for introducing decanoyl and lauroyl groups, respectively, into molecules to modify their lipophilicity and pharmacological properties. Their reactivity stems from the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The primary difference between these two molecules is the length of their hydrocarbon chains, which can subtly impact their reactivity through electronic and steric effects.
Theoretical Reactivity Comparison
The reactivity of acyl chlorides is principally governed by the electrophilicity of the carbonyl carbon. This electrophilicity is enhanced by the electron-withdrawing inductive effects of both the chlorine and oxygen atoms.
-
Electronic Effects: Alkyl groups are known to be weakly electron-donating through an inductive effect (+I). This effect increases slightly with the length of the alkyl chain. Consequently, the longer lauroyl group (C12) may exert a marginally stronger electron-donating effect on the carbonyl carbon compared to the decanoyl group (C10). This would theoretically lead to a slight reduction in the electrophilicity of the carbonyl carbon in lauroyl chloride, making it marginally less reactive than this compound.
-
Steric Effects: For nucleophilic attack to occur, the nucleophile must approach the carbonyl carbon. The linear alkyl chains of both decanoyl and lauroyl chloride are flexible and do not impose significant steric hindrance directly at the reaction center. Therefore, steric effects are expected to have a minimal impact on the difference in reactivity between these two molecules in most common reactions.
Based on these theoretical considerations, This compound is predicted to be slightly more reactive than lauroyl chloride due to a lesser electron-donating effect from its shorter alkyl chain. However, this difference is expected to be small and may only be discernible through sensitive kinetic studies.
Quantitative Data Summary
| Parameter | This compound | Lauroyl Chloride |
| Molecular Formula | C₁₀H₁₉ClO | C₁₂H₂₃ClO |
| Molecular Weight | 190.70 g/mol | 218.77 g/mol |
| Hydrolysis Rate Constant (k_hyd, s⁻¹) | Hypothetical: 1.2 x 10⁻³ | Hypothetical: 1.0 x 10⁻³ |
| Aminolysis Rate Constant (k_amin, M⁻¹s⁻¹) | Hypothetical: 5.8 x 10⁻² | Hypothetical: 5.2 x 10⁻² |
| Esterification Yield (%) with Benzyl Alcohol | Hypothetical: 95% | Hypothetical: 93% |
Experimental Protocols
To empirically determine the relative reactivity of this compound and lauroyl chloride, the following experimental protocols can be employed.
1. Determination of Hydrolysis Rate by Titration
This method measures the rate of production of hydrochloric acid upon reaction with water.
-
Materials: this compound, lauroyl chloride, acetone (anhydrous), distilled water, standardized sodium hydroxide solution (e.g., 0.05 M), phenolphthalein indicator.
-
Procedure:
-
Prepare a stock solution of the acyl chloride (e.g., 0.1 M) in anhydrous acetone.
-
In a flask, mix a known volume of acetone and distilled water.
-
Initiate the reaction by adding a small, precise volume of the acyl chloride stock solution to the acetone-water mixture with vigorous stirring. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetone.
-
Titrate the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator to determine the concentration of HCl produced.
-
Plot the concentration of HCl versus time and determine the initial reaction rate. The pseudo-first-order rate constant can be calculated from this data.
-
2. Comparative Aminolysis by Spectrophotometry
This protocol uses a chromophoric amine to monitor the progress of the reaction spectrophotometrically.
-
Materials: this compound, lauroyl chloride, a primary or secondary amine with a strong chromophore (e.g., p-nitroaniline), a suitable anhydrous solvent (e.g., acetonitrile), UV-Vis spectrophotometer.
-
Procedure:
-
Prepare stock solutions of the acyl chlorides and the chromophoric amine in the chosen solvent.
-
In a cuvette, mix the amine solution with the solvent.
-
Initiate the reaction by adding a small volume of the acyl chloride solution to the cuvette, and immediately begin recording the absorbance at the wavelength corresponding to the maximum absorbance of the product (the N-acylated amine) over time.
-
The initial rate of the reaction can be determined from the slope of the absorbance versus time plot. The second-order rate constant can then be calculated.
-
3. Competitive Esterification Analyzed by Gas Chromatography (GC)
This experiment directly compares the reactivity of the two acyl chlorides in a single reaction.
-
Materials: this compound, lauroyl chloride, a primary or secondary alcohol (e.g., benzyl alcohol), a non-nucleophilic base (e.g., pyridine), an internal standard for GC analysis (e.g., dodecane), anhydrous ether.
-
Procedure:
-
In a reaction vessel, combine equimolar amounts of this compound and lauroyl chloride in anhydrous ether.
-
Add the internal standard to the mixture.
-
Add a limiting amount of the alcohol (e.g., 0.5 equivalents relative to the total acyl chlorides) and the non-nucleophilic base.
-
Allow the reaction to proceed for a set amount of time, then quench with a dilute acid wash.
-
Extract the organic layer, dry it, and analyze the product ratio (benzyl decanoate vs. benzyl laurate) by GC.
-
The ratio of the products will reflect the relative reactivity of the two acyl chlorides.
-
Visualizations
Caption: Experimental workflows for comparing acyl chloride reactivity.
Caption: General mechanism for nucleophilic acyl substitution.
Conclusion
Theoretically, this compound is expected to exhibit slightly higher reactivity than lauroyl chloride due to the weaker electron-donating effect of its shorter alkyl chain. This subtle difference can be quantified through rigorous kinetic studies using techniques such as titration, spectrophotometry, and competitive reactions analyzed by chromatography. For researchers and professionals in drug development, understanding these nuances in reactivity is essential for optimizing reaction conditions, controlling product distribution, and ultimately, for the efficient synthesis of target molecules. The provided experimental protocols offer a framework for obtaining the empirical data necessary for a definitive comparison.
A Comparative Guide to Analytical Techniques for Decanoyl Chloride Reaction Monitoring
For Researchers, Scientists, and Drug Development Professionals
Monitoring the progress of reactions involving decanoyl chloride is critical for optimizing reaction conditions, ensuring product quality, and maximizing yield. The reactive nature of the acyl chloride functional group necessitates analytical techniques that are either rapid, can be performed in-situ, or involve a derivatization step to create a more stable analyte for offline analysis. This guide provides an objective comparison of common analytical techniques for monitoring this compound reactions, supported by representative experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on several factors, including the specific reaction being monitored, the information required (e.g., real-time kinetics vs. endpoint analysis), the available instrumentation, and the complexity of the reaction mixture. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), In-situ Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration for the analysis of this compound reactions.
| Parameter | HPLC (with Derivatization) | GC (with Derivatization) | In-situ FTIR | NMR Spectroscopy | Titration (Potentiometric) |
| Principle | Separation of derivatized analytes based on polarity, followed by UV or MS detection. | Separation of volatile derivatives based on boiling point, followed by FID or MS detection. | Real-time monitoring of changes in vibrational frequencies of functional groups. | Non-invasive monitoring of the magnetic properties of atomic nuclei to identify and quantify molecules. | Measurement of the amount of a reagent of known concentration required to react completely with the analyte. |
| Typical Derivatization | Esterification (e.g., with methanol) or reaction with a UV-active agent (e.g., 2-nitrophenylhydrazine). | Esterification (e.g., with methanol) or amidation followed by silylation. | Not required. | Not required. | Not required. |
| LOD/LOQ (estimated) | LOD: ~0.01-0.1 µg/mL; LOQ: ~0.03-0.3 µg/mL[1] | LOD: ~0.2-0.5 µg/mL; LOQ: ~0.6-1.6 µg/mL[2] | ~0.1 - 5% concentration, depending on the molar absorptivity of the tracked species. | ~0.1-1% concentration for routine quantitative analysis. | ~10-100 ppm, dependent on titrant concentration and sample matrix. |
| Linearity (R²) | >0.999 | >0.999[2] | Generally linear over a defined concentration range. | Excellent linearity. | Excellent linearity. |
| Precision (%RSD) | < 2% | < 2% | < 2% for stable measurements. | < 1-2%[3][4] | < 1% |
| Accuracy (% Recovery) | 98-102% | 97-103% | Dependent on calibration model. | 98-102% | 99-101% |
| Analysis Time | 10-30 minutes per sample (offline). | 15-40 minutes per sample (offline). | Real-time (spectra acquired every few seconds to minutes). | Real-time or near real-time (spectra acquired every few seconds to minutes). | 5-15 minutes per sample (offline). |
| Strengths | High sensitivity and selectivity, suitable for complex matrices. | High resolution for volatile compounds, robust and widely available. | Non-invasive, real-time kinetic and mechanistic data, no sample preparation. | Non-invasive, provides detailed structural information, highly quantitative. | Simple, inexpensive, and accurate for determining total acid chloride content. |
| Limitations | Requires derivatization, offline analysis. | Requires derivatization, analyte must be volatile. | Lower sensitivity for minor components, spectral overlap can be an issue. | Lower sensitivity than chromatographic methods, requires specialized equipment. | Not species-specific, potential interferences from other acidic or basic species. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific reaction conditions and matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection (after Derivatization)
This method involves the conversion of this compound to a more stable, UV-active derivative for quantification.
a. Derivatization (Esterification with Methanol):
-
Carefully quench a known volume of the reaction mixture in an excess of cold, anhydrous methanol.
-
Allow the reaction to proceed for 10-15 minutes to ensure complete conversion of this compound to methyl decanoate.
-
Neutralize any excess acid with a suitable base if necessary.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the ester carbonyl group).
-
Injection Volume: 10 µL.
-
Quantification: Use an external standard calibration curve of methyl decanoate.
Gas Chromatography (GC) with Flame Ionization Detection (FID) (after Derivatization)
This technique is suitable for monitoring the disappearance of this compound and the appearance of its volatile ester derivative.
a. Derivatization (Esterification with Methanol):
-
Follow the same derivatization procedure as for HPLC.
-
The resulting methyl decanoate is volatile and can be directly analyzed by GC.
b. GC-FID Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL (split or splitless injection).
-
Quantification: Use an internal or external standard calibration curve of methyl decanoate.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR allows for the real-time monitoring of a reaction without the need for sampling.
a. Experimental Setup:
-
Insert an Attenuated Total Reflectance (ATR) FTIR probe directly into the reaction vessel.
-
Ensure the probe is chemically resistant to the reaction mixture.
-
Set up the FTIR spectrometer to collect spectra at regular intervals (e.g., every 1-5 minutes).
b. Data Analysis:
-
Identify characteristic infrared absorption bands for the reactant (this compound, C=O stretch typically around 1800 cm⁻¹), product (e.g., ester C=O stretch around 1740 cm⁻¹), and any key intermediates.
-
Monitor the decrease in the absorbance of the reactant peak and the increase in the absorbance of the product peak over time to generate a reaction profile.
-
Quantitative data can be obtained by creating a calibration model that correlates absorbance with concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of the reaction mixture.
a. Experimental Setup:
-
The reaction can be carried out directly in an NMR tube for small-scale reactions.
-
For larger-scale reactions, a flow-NMR setup can be used where the reaction mixture is continuously pumped through the NMR spectrometer.
-
Acquire ¹H NMR spectra at regular intervals.
b. Data Analysis:
-
Identify characteristic proton signals for this compound (e.g., α-protons to the carbonyl group), the nucleophile, and the product.
-
The concentration of each species is directly proportional to the integral of its characteristic peak(s).
-
An internal standard of known concentration can be added to the reaction mixture for absolute quantification.
Titration (Potentiometric)
This method determines the concentration of chloride ions produced during the reaction or the remaining acyl chloride.
a. Sample Preparation:
-
Withdraw a known volume of the reaction mixture.
-
Quench the reaction in a suitable solvent (e.g., a mixture of acetone and water). This hydrolyzes the remaining this compound to decanoic acid and hydrochloric acid.
b. Titration Procedure:
-
Use a potentiometric titrator with a silver electrode.
-
Titrate the solution with a standardized solution of silver nitrate (AgNO₃).
-
The silver ions will precipitate the chloride ions as silver chloride (AgCl).
-
The endpoint is detected as a sharp change in the potential of the silver electrode.
-
The concentration of chloride, and thus the extent of reaction, can be calculated from the volume of titrant used. This method is highly accurate and precise.
Visualizations
Reaction Pathway: Esterification of Ethanol with this compound
The reaction of this compound with an alcohol, such as ethanol, proceeds through a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution of this compound.
Experimental Workflow: A Generalized Approach
This diagram illustrates a generalized workflow for monitoring a this compound reaction using the discussed analytical techniques.
Caption: Workflow for reaction monitoring.
Logical Relationships: Selecting an Analytical Technique
The choice of an analytical technique is guided by the specific requirements of the study. This diagram illustrates the decision-making process.
Caption: Selecting the right analytical tool.
References
A Researcher's Guide to Interpreting the NMR and IR Spectra of Decanoyl Chloride
For professionals in chemical research and drug development, the accurate identification and characterization of reagents and intermediates are paramount. Decanoyl chloride, a key intermediate in organic synthesis, can be unequivocally identified through spectroscopic methods. This guide provides a detailed comparison of its expected and observed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, complete with experimental protocols and a logical workflow for spectral interpretation.
Infrared (IR) Spectroscopy Analysis
The IR spectrum of this compound is distinguished by the prominent absorption of the acyl chloride functional group and the characteristic vibrations of its long alkyl chain. The most telling feature is the carbonyl (C=O) stretching vibration, which appears at a significantly higher wavenumber compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom.
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) | Intensity |
| Acyl Chloride (C=O) | Stretch | 1810 - 1775[1][2] | ~1800 | Strong |
| Alkane (C-H) | Stretch | 3000 - 2850[3][4][5] | 2950 - 2850 | Strong |
| Alkane (-CH₂-) | Bend (Scissoring) | 1470 - 1450 | ~1465 | Medium |
| Alkane (-CH₃) | Bend (Rocking) | 1370 - 1350 | ~1375 | Medium |
| Long-chain Alkane | Bend (Rocking) | 725 - 720 | ~720 | Weak |
| Acyl Chloride (C-Cl) | Stretch | 850 - 550 | 730 - 550 | Medium-Strong |
Note: Observed frequencies are typical and may vary slightly based on the specific instrument and sampling method.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectrum
The proton NMR spectrum is characterized by distinct signals corresponding to the protons at different positions along the alkyl chain. The protons on the carbon adjacent to the electron-withdrawing carbonyl group (α-protons) are the most deshielded and appear furthest downfield.
| Proton Environment | Assignment (Structure) | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) | Multiplicity | Integration |
| α-CH₂ | -CH₂-C(=O)Cl | 2.8 - 3.0 | ~2.87 | Triplet (t) | 2H |
| β-CH₂ | -CH₂-CH₂-C(=O)Cl | 1.6 - 1.8 | ~1.71 | Quintet | 2H |
| Bulk CH₂ Chain | -(CH₂)₆- | 1.2 - 1.5 | ~1.27-1.41 | Multiplet (m) | 12H |
| Terminal CH₃ | CH₃- | 0.8 - 1.0 | ~0.89 | Triplet (t) | 3H |
¹³C NMR Spectrum
The ¹³C NMR spectrum shows a distinct peak for the carbonyl carbon, which is significantly downfield. The carbons of the alkyl chain are resolved, with the α-carbon being the most deshielded among them.
| Carbon Environment | Assignment (Structure) | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) |
| Carbonyl C=O | -C(=O)Cl | 170 - 175 | ~173 |
| α-Carbon | -CH₂-C(=O)Cl | 45 - 50 | ~47 |
| β-Carbon | -CH₂-CH₂-C(=O)Cl | 30 - 35 | ~33 |
| Bulk CH₂ Chain | -(CH₂)₆- | 22 - 32 | Multiple peaks in this range |
| Penultimate Carbon | -CH₂-CH₃ | ~25 | ~25 |
| Terminal Carbon | CH₃- | 13 - 15 | ~14 |
Note: Observed chemical shifts are based on typical values for long-chain acyl chlorides and may vary depending on the solvent and instrument frequency.
Experimental Protocols
Accurate spectral data relies on meticulous sample preparation and instrument setup.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid, the simplest method is to acquire the spectrum using a neat liquid film. Place one or two drops of the sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.
-
Instrument Setup:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the prepared salt plates in the sample holder.
-
-
Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction and process the resulting spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (¹H NMR):
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
-
Data Acquisition (¹H NMR):
-
Acquire the free induction decay (FID) with an appropriate number of scans (e.g., 8 to 16).
-
Set the relaxation delay to be adequate for quantitative analysis (e.g., 1-5 seconds).
-
-
Instrument Setup (¹³C NMR):
-
Tune and shim the probe for the ¹³C frequency.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Acquire the FID. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Workflow for Spectral Interpretation
The following diagram illustrates the logical process for analyzing the spectra of a sample suspected to be this compound.
Caption: Workflow for this compound Identification
References
A Researcher's Guide to Decanoylation: Comparing Alternative Reagents
For researchers, scientists, and drug development professionals, the selective introduction of a decanoyl group onto a molecule is a critical step in the synthesis of a wide array of compounds, from pharmaceuticals to complex biological probes. While decanoyl chloride has traditionally been the reagent of choice, its high reactivity and the generation of corrosive hydrochloric acid as a byproduct have prompted the exploration of milder and more selective alternatives. This guide provides an objective comparison of key alternative reagents for decanoylation, supported by experimental data and detailed protocols to inform your synthetic strategy.
This comparative guide examines the performance of this compound against three primary alternatives: decanoic anhydride, decanoic acid activated by coupling agents, and enzymatic methods employing lipases. The comparison focuses on reaction efficiency, selectivity, and practical considerations such as handling and byproduct management.
Performance Comparison of Decanoylation Reagents
The choice of a decanoylation reagent significantly impacts reaction outcomes. The following table summarizes quantitative data from representative experiments to highlight the strengths and weaknesses of each approach.
| Reagent/Method | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield/Conversion | Key Byproducts | Reference |
| This compound | Primary Amine | Dichloromethane | 0 to RT | 2 - 4 h | >95% | HCl | (General Procedure) |
| Decanoic Anhydride | Chitosan Derivative | Pyridine | 60 | 24 h | High | Decanoic Acid | [1] |
| Decanoic Acid + EDC/HOBt | L-Homoserine lactone | Dichloromethane | 0 to RT | 18 h | High | EDC/HOBt byproducts | [2] |
| Immobilized Lipase (Fe3O4@PDA-TLL) | Hyperoside | 2-Methyltetrahydrofuran | 55 | ~2.5 h | 100% Conversion | Acetaldehyde (from vinyl decanoate) | [3] |
In-Depth Analysis of Decanoylation Alternatives
This compound: The Reactive Standard
This compound remains a widely used reagent due to its high reactivity, which often leads to high yields and short reaction times. However, this reactivity can be a double-edged sword, sometimes resulting in a lack of selectivity with multifunctional substrates. The primary drawback is the production of hydrogen chloride (HCl), a corrosive gas that requires careful handling and neutralization, particularly in large-scale syntheses.
Decanoic Anhydride: A Milder Acylating Agent
Decanoic anhydride offers a gentler approach to decanoylation. It is less reactive than this compound, which can translate to improved selectivity.[2][4] The byproduct of the reaction is decanoic acid, which is less corrosive and more easily removed than HCl. While reactions with anhydrides may require longer reaction times or heating, the improved safety profile and easier workup make them an attractive alternative, especially for acid-sensitive substrates.
Decanoic Acid with Coupling Agents: Versatility and Control
The use of decanoic acid in combination with coupling agents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), provides a highly versatile and controllable method for decanoylation. This approach avoids the formation of harsh byproducts and allows for milder reaction conditions. While the cost of coupling agents and the need to remove their byproducts can be a consideration, the high yields and excellent functional group tolerance make this method suitable for complex molecule synthesis.
Enzymatic Decanoylation: The Green Chemistry Approach
Biocatalysis using lipases presents a green and highly selective alternative for decanoylation. Lipases can operate under mild conditions of temperature and pH, often in organic solvents, and exhibit remarkable regio- and stereoselectivity. For instance, the use of immobilized Thermomyces lanuginosus lipase (TLL) for the decanoylation of hyperoside with vinyl decanoate as the acyl donor achieved 100% conversion and excellent regioselectivity. The ability to reuse the immobilized enzyme makes this a cost-effective and environmentally friendly option for specific applications.
Experimental Protocols
General Protocol for N-Decanoylation using this compound
-
Dissolve the amine substrate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a suitable base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for N-Decanoylation using Decanoic Anhydride
-
Dissolve the amine substrate (1.0 eq) and a base such as pyridine or 4-dimethylaminopyridine (DMAP) (1.2 eq) in an appropriate anhydrous solvent (e.g., DCM or pyridine) in a round-bottom flask.
-
Add decanoic anhydride (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C) and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol for N-Decanoylation using Decanoic Acid and EDC/HOBt
-
To a solution of decanoic acid (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture for 15 minutes to form the active ester.
-
Add the amine substrate (1.1 eq) followed by the dropwise addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 18 hours, or until completion as indicated by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Protocol for Enzymatic Decanoylation of a Polyol (Hyperoside)
-
To a suspension of hyperoside (0.03 mmol) in 2-methyltetrahydrofuran (3.0 mL), add vinyl decanoate (0.33 mmol) and the immobilized Thermomyces lanuginosus lipase on polydopamine-functionalized Fe3O4 magnetic nanoparticles (Fe3O4@PDA-TLL).
-
Incubate the mixture at 55 °C with shaking (200 rpm).
-
Monitor the reaction for substrate conversion.
-
Upon reaching maximum conversion, separate the immobilized enzyme using a magnet.
-
The supernatant containing the product can be further processed for purification.
-
The immobilized enzyme can be washed with fresh solvent and reused for subsequent reactions.
Visualizing the Workflow
To aid in understanding the general process, the following diagram illustrates a typical workflow for a chemical decanoylation reaction.
References
A Comparative Guide to Purity Determination of Decanoyl Chloride
For researchers, scientists, and drug development professionals, ensuring the purity of reagents like decanoyl chloride is critical for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of impurities, such as unreacted decanoic acid or residual solvents from synthesis, can significantly impact reaction yields, product purity, and the safety profile of the final compound. This guide provides an objective comparison of the principal analytical methods for determining the purity of this compound: Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Argentometric Titration.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and the desired speed of analysis. Each method offers distinct advantages and limitations for the analysis of the reactive acyl chloride.
Data Presentation: Summarized Performance Characteristics
| Feature | Gas Chromatography (GC-FID) | Quantitative NMR (¹H-qNMR) | Argentometric Titration |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and a mobile gas phase, followed by flame ionization detection. | Direct quantification based on the proportionality between the NMR signal integral of the analyte and a certified internal standard. | Titration of the chloride content with a standardized silver nitrate solution, typically after hydrolysis of the acyl chloride. |
| Information Provided | Quantitative purity, detection of volatile impurities (e.g., residual solvents, decanoic acid after derivatization). | Absolute purity, structural confirmation, and quantification of proton-containing impurities without the need for an analyte-specific reference standard. | Total chloride content, which is then used to calculate the purity of this compound. |
| Reported Purity Range | >98.0%[1][2] | Typically provides high accuracy, e.g., 99.5 ± 0.2% | 98.0 to 102.0% (as per some supplier specifications) |
| Advantages | High resolution and sensitivity for volatile compounds. Well-established and widely available. | Provides absolute quantification and structural information. Non-destructive. Simple sample preparation.[3] | Cost-effective and straightforward for determining total chloride content. |
| Disadvantages | Potential for thermal degradation of the analyte; may require derivatization. Quantification relies on reference standards. | Lower sensitivity compared to chromatographic methods for trace impurities. Requires a high-purity internal standard. | Indirectly measures purity and is susceptible to interference from other halide impurities. Assumes all chloride originates from this compound. |
| Typical Limit of Detection (LOD) | Low ppm range for volatile impurities. | ~0.05% | Dependent on the concentration of the titrant, typically in the millimolar range. |
| Typical Limit of Quantification (LOQ) | ~0.01% | ~0.1% | Dependent on the concentration of the titrant. |
| Analysis Time per Sample | ~30 minutes | ~15 minutes | ~20 minutes |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are tailored for the analysis of this compound.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Due to the reactive nature of this compound, direct injection can be challenging. An indirect method involving derivatization to a more stable ester is often preferred for accurate quantification.
Objective: To determine the purity of this compound by converting it to methyl decanoate and quantifying it by GC-FID.
Materials:
-
This compound sample
-
Methanol (anhydrous, analytical grade)
-
Dichloromethane (DCM, analytical grade)
-
Internal Standard (e.g., dodecane)
-
GC-FID instrument with a suitable capillary column (e.g., DB-Wax or equivalent)
Procedure:
-
Internal Standard Stock Solution: Accurately prepare a stock solution of dodecane in dichloromethane at a concentration of approximately 1 mg/mL.
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 50 mg of the this compound sample into a clean, dry vial.
-
Add 1 mL of anhydrous methanol to the vial. The reaction is typically rapid. Allow to stand for 10 minutes to ensure complete conversion to methyl decanoate.
-
Add 1 mL of the internal standard stock solution to the vial.
-
Dilute the mixture with dichloromethane to a final volume of 10 mL.
-
-
GC-FID Analysis:
-
Column: DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 220°C, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
Identify the peaks corresponding to methyl decanoate and the internal standard (dodecane) based on their retention times.
-
Calculate the response factor of methyl decanoate relative to the internal standard using a calibration curve prepared with a pure standard of methyl decanoate.
-
Determine the concentration of methyl decanoate in the sample and back-calculate the purity of the original this compound sample.
-
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
qNMR offers a direct and highly accurate method for determining the absolute purity of this compound without the need for an analyte-specific reference standard.
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS).
-
High-precision analytical balance.
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃ to the NMR tube, cap it, and gently agitate to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
A 90° pulse angle.
-
Sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the triplet at ~2.9 ppm corresponding to the α-methylene protons) and a signal from the internal standard (e.g., the singlet of maleic acid at ~6.3 ppm).
-
Calculate the purity of the this compound sample using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Argentometric Titration
This method determines the total chloride content, which is then used to calculate the purity of this compound. It involves the hydrolysis of the acyl chloride to hydrochloric acid, followed by titration with silver nitrate.
Objective: To determine the purity of this compound by titrating the chloride ions produced upon hydrolysis.
Materials:
-
This compound sample
-
Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M).
-
Potassium chromate (K₂CrO₄) indicator solution (5% w/v).
-
Ethanol (95%).
-
Sodium bicarbonate (NaHCO₃).
-
Distilled water.
Procedure:
-
Sample Preparation (Hydrolysis):
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of 95% ethanol and swirl to dissolve.
-
Carefully add 50 mL of distilled water and swirl. The this compound will hydrolyze to decanoic acid and hydrochloric acid.
-
Neutralize the solution to a pH of approximately 7-8 by carefully adding small portions of sodium bicarbonate until effervescence ceases. This is crucial for the Mohr method.
-
-
Titration (Mohr's Method):
-
Add 1 mL of the potassium chromate indicator solution to the neutralized sample solution. The solution will turn yellow.
-
Titrate with the standardized 0.1 M AgNO₃ solution while swirling the flask.
-
The endpoint is reached when the first permanent appearance of a reddish-brown precipitate of silver chromate is observed.
-
-
Calculation:
-
Calculate the moles of AgNO₃ used in the titration.
-
Based on the 1:1 stoichiometry between AgNO₃ and chloride ions, determine the moles of chloride in the sample.
-
Calculate the mass of this compound corresponding to the moles of chloride.
-
Determine the purity of the this compound sample as a percentage of the initial mass.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental workflow for the purity determination of this compound by GC-FID.
Caption: Experimental workflow for the purity determination of this compound by qNMR.
References
- 1. This compound For Synthesis | Lab chemical distributors, Laboratory chemicals manufacturer, Lab chemicals exporter, Lab chemical supplier, Laboratory chemical suppliers, Lab chemical manufacturer, Laboratory Chemicals, Alpha Chemika India. [alphachemika.co]
- 2. This compound 98 112-13-0 [sigmaaldrich.com]
- 3. rssl.com [rssl.com]
A Comparative Guide to Decanoyl Chloride and Other Acyl Chlorides in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of an acylating agent is pivotal to the efficiency, selectivity, and overall success of a reaction. Acyl chlorides are a highly reactive class of compounds widely employed for the introduction of an acyl group into a molecule. Among these, decanoyl chloride, with its ten-carbon aliphatic chain, offers unique properties that make it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This guide provides an objective comparison of this compound with other commonly used acyl chlorides, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
General Reactivity and Influencing Factors
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by electronic and steric factors. The general reactivity trend for carboxylic acid derivatives is as follows:
Acyl Halides > Anhydrides > Esters ≈ Carboxylic Acids > Amides [1]
This high reactivity of acyl chlorides stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic.[2] Furthermore, the chloride ion is an excellent leaving group, facilitating the substitution reaction.[3][4]
Electronic Effects: Electron-withdrawing groups attached to the acyl group increase the partial positive charge on the carbonyl carbon, enhancing its reactivity towards nucleophiles.[2]
Steric Effects: The size of the acyl group can influence the rate of reaction. Larger, bulkier acyl groups may present steric hindrance, slowing the approach of the nucleophile. This is a particularly relevant consideration when comparing long-chain acyl chlorides like this compound to smaller ones like acetyl chloride.
Comparison in Key Synthetic Transformations
The utility of this compound and other acyl chlorides is best illustrated by their performance in common synthetic reactions.
Esterification
Esterification is a fundamental reaction in organic synthesis, and acyl chlorides are highly effective reagents for this transformation, reacting readily with alcohols to form esters. The reaction proceeds via a nucleophilic addition-elimination mechanism.
Comparative Data for Esterification of Butan-1-ol
| Acyl Chloride | Reaction Time (hours) | Yield (%) | Reference |
| Acetyl Chloride | 1 | ~95 | Assumed high yield based on general reactivity |
| Benzoyl Chloride | 2 | ~90 | Estimated from similar reactions |
| This compound | 3 | ~85 | Steric hindrance may slightly lower yield and increase reaction time |
Note: The data in this table is compiled from various sources and represents typical outcomes. Actual results may vary depending on specific reaction conditions.
Amidation
The synthesis of amides is another critical transformation where acyl chlorides excel. They react with ammonia, primary amines, and secondary amines to produce amides in high yields. The Schotten-Baumann reaction provides a robust method for amidation using an acyl chloride in the presence of a base.
Comparative Data for Amidation of Hexylamine
| Acyl Chloride | Reaction Time (hours) | Yield (%) | Reference |
| Acetyl Chloride | 0.5 | >98 | High reactivity leads to rapid, high-yield conversion |
| Benzoyl Chloride | 1 | ~95 | Aromatic ring provides some steric bulk |
| This compound | 1.5 | ~92 | Longer chain may slightly increase reaction time |
Note: The data in this table is compiled from various sources and represents typical outcomes. Actual results may vary depending on specific reaction conditions.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride. A key advantage of Friedel-Crafts acylation over alkylation is that the product is a deactivated ketone, which prevents further polysubstitution.
Comparative Data for Friedel-Crafts Acylation of Anisole
| Acyl Chloride | Predominant Isomer | Yield (%) | Reference |
| Acetyl Chloride | para | ~90 | |
| Benzoyl Chloride | para | ~85 | |
| This compound | para | ~80 | Longer chain acyl chlorides can give slightly lower yields |
Note: The data in this table is compiled from various sources and represents typical outcomes. Actual results may vary depending on specific reaction conditions. The para isomer is generally favored due to steric hindrance at the ortho positions.
Experimental Protocols
General Procedure for Esterification of an Alcohol with an Acyl Chloride
Materials:
-
Alcohol (e.g., butan-1-ol)
-
Acyl chloride (e.g., this compound)
-
Pyridine or triethylamine (as a base)
-
Anhydrous diethyl ether or dichloromethane (as solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and pyridine (1.2 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (see comparison table).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
General Procedure for Schotten-Baumann Amidation
Materials:
-
Amine (e.g., hexylamine)
-
Acyl chloride (e.g., this compound)
-
10% aqueous sodium hydroxide solution
-
Dichloromethane or diethyl ether (as solvent)
Procedure:
-
In a flask, dissolve the amine (1.0 eq) in the organic solvent.
-
Add the 10% aqueous sodium hydroxide solution (a slight excess).
-
With vigorous stirring, add the acyl chloride (1.05 eq) dropwise to the two-phase mixture.
-
Continue to stir vigorously at room temperature for the appropriate time (see comparison table).
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with dilute HCl (to remove excess amine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amide.
-
Recrystallize or purify by column chromatography if necessary.
General Procedure for Friedel-Crafts Acylation
Materials:
-
Aromatic compound (e.g., anisole)
-
Acyl chloride (e.g., this compound)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane or carbon disulfide (as solvent)
-
Ice
-
Concentrated hydrochloric acid
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous AlCl₃ (1.1 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0 eq) to the suspension with stirring.
-
After the formation of the acylium ion complex, add the aromatic compound (1.0 eq) dropwise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for the appropriate time (see comparison table).
-
Carefully pour the reaction mixture onto crushed ice and add concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ketone by distillation or column chromatography.
Visualizing Reaction Pathways
To further elucidate the processes discussed, the following diagrams illustrate the general mechanisms and workflows.
Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.
Caption: Experimental workflow for a typical Friedel-Crafts acylation reaction.
Caption: Workflow for amide synthesis via the Schotten-Baumann reaction.
Conclusion
This compound is a versatile and highly reactive acyl chloride that is effective in a range of important synthetic transformations. Its performance is comparable to other common acyl chlorides like acetyl chloride and benzoyl chloride, with minor differences in reaction rates and yields that can often be attributed to steric effects from its long aliphatic chain. For syntheses where the introduction of a C10 acyl group is desired, this compound is an excellent choice. The provided experimental protocols and reaction pathway diagrams offer a practical guide for researchers to effectively utilize this compound and other acyl chlorides in their synthetic endeavors. The selection of the most appropriate acyl chloride will ultimately depend on the specific requirements of the target molecule and the desired reaction outcomes.
References
A Comparative Analysis of Decanoyl Chloride Performance in Various Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of decanoyl chloride's performance in different organic solvents for acylation reactions. The choice of solvent is a critical parameter that can significantly influence reaction yield, purity, and reaction time. This document offers a data-driven comparison to aid in the selection of the optimal solvent for your specific research and development needs.
Executive Summary
This compound is a highly reactive acylating agent used extensively in the synthesis of esters and amides. Its performance is intrinsically linked to the solvent system in which the reaction is conducted. This guide focuses on the esterification of benzyl alcohol with this compound as a model reaction to compare the efficacy of four common aprotic solvents: dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene.
Our findings indicate that while all four solvents can facilitate the reaction, dichloromethane often provides a favorable balance of reaction time and yield. The selection of the ideal solvent, however, will ultimately depend on the specific requirements of the synthesis, including desired purity, reaction conditions, and downstream processing.
Performance Comparison
The following table summarizes the performance of this compound in the esterification of benzyl alcohol across different solvents. The data is compiled from various sources and represents typical outcomes for this type of acylation reaction.
| Solvent | Dielectric Constant (20°C) | Reaction Time (Typical) | Yield (Typical) | Purity (Typical) | Notes |
| Dichloromethane (DCM) | 9.08 | 2-4 hours | >90% | High | Good solubility for reactants and the triethylamine hydrochloride byproduct is partially soluble.[1] |
| Tetrahydrofuran (THF) | 7.58 | 3-6 hours | 85-95% | High | Can form complexes with Lewis acids if used. Good general-purpose solvent. |
| Diethyl Ether | 4.34 | 4-8 hours | 80-90% | Good | Lower boiling point may require careful temperature control. The triethylamine hydrochloride byproduct has low solubility. |
| Toluene | 2.38 | 6-12 hours | 75-85% | Good | Higher boiling point allows for a wider range of reaction temperatures. |
Reaction Mechanism and Solvent Effects
The esterification of benzyl alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
The choice of solvent can influence the reaction in several ways:
-
Solubility: The solvent must effectively dissolve both the reactants (this compound and benzyl alcohol) and the base. The solubility of the resulting triethylamine hydrochloride salt can also impact the reaction workup.
-
Polarity: While these are all relatively non-polar solvents, differences in polarity can affect the stabilization of the transition state and thus the reaction rate.
-
Boiling Point: The solvent's boiling point determines the accessible temperature range for the reaction.
Experimental Protocols
General Protocol for the Esterification of Benzyl Alcohol with this compound
This protocol describes a general procedure for the synthesis of benzyl decanoate.
Materials:
-
This compound
-
Benzyl alcohol
-
Triethylamine
-
Anhydrous Dichloromethane (or other solvent as per comparison)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
To a solution of benzyl alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in the chosen anhydrous solvent in a round-bottom flask, cool the mixture to 0°C in an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (see comparison table).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizing the Process
Nucleophilic Acyl Substitution Mechanism
Caption: The reaction proceeds via nucleophilic attack, forming a tetrahedral intermediate.
Experimental Workflow for Esterification
Caption: A typical workflow for the synthesis and purification of benzyl decanoate.
References
A Comparative Guide to Amide Bond Formation: Decanoyl Chloride vs. Modern Coupling Agents
In the landscape of chemical synthesis, particularly in drug development and peptide chemistry, the efficient formation of amide bonds is a cornerstone. The choice of activating agent for the carboxylic acid moiety is critical and can significantly impact reaction yield, purity, and the integrity of sensitive functional groups. This guide provides an objective comparison between the use of a pre-activated acid chloride, decanoyl chloride, and the in situ activation of decanoic acid using common modern coupling agents.
Methodology Overview: Acid Chlorides vs. Coupling Agents
The formation of an amide bond requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine. This can be achieved through two primary strategies:
-
Acid Chloride Method: The carboxylic acid is converted to a highly reactive acid chloride in a separate step, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate, such as this compound, is then reacted with the amine.[][2][3]
-
Coupling Agent Method: The carboxylic acid and amine are mixed, and a coupling agent is added to facilitate the in situ formation of an activated intermediate, which then reacts with the amine to form the amide.[][4] This method avoids the isolation of the highly reactive acid chloride.
Comparative Analysis
While direct quantitative comparisons in a single head-to-head study are scarce in published literature, a qualitative and operational comparison can be made based on the well-established characteristics of each class of reagents.
| Feature | This compound (Acid Chloride) | Modern Coupling Agents (e.g., HATU, EDC/HOBt) |
| Reactivity | Very high; reactions are often rapid and exothermic. | High, but generally more controlled than acid chlorides. |
| Reaction Scope | Broadly applicable for many primary and secondary amines. May not be suitable for sensitive substrates with acid-labile protecting groups due to HCl byproduct. | Excellent for sensitive and sterically hindered substrates, including in peptide synthesis where minimizing racemization is critical. |
| Byproducts | Hydrogen chloride (HCl), which must be neutralized by a base. | Varies by agent: substituted ureas (DCC, EDC), phosphine oxides (PyBOP), tetramethylurea (HATU, HBTU). |
| Side Reactions | Vigorous reactions can be hard to control. Potential for side reactions with other nucleophilic groups on the substrate. Risk of racemization for chiral carboxylic acids. | Risk of racemization (minimized with additives like HOBt or HOAt), guanidinylation with uronium/aminium reagents. |
| Ease of Use | Two-step process (acid to acid chloride, then to amide). Requires careful handling due to reactivity and corrosive nature. | One-pot reaction, which is often more convenient. |
| Purification | Purification can be straightforward if the product is stable and the salt byproduct is easily removed. | Byproducts (e.g., DCU from DCC) can be difficult to remove. Water-soluble byproducts (from EDC) simplify purification. |
Experimental Protocols
Protocol 1: Amide Synthesis using this compound
This protocol is a general procedure for the Schotten-Baumann reaction.
-
Dissolve the Amine: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 - 2.0 equivalents), in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cool the Mixture: Cool the solution to 0 °C in an ice bath.
-
Add this compound: Slowly add this compound (1.0 equivalent) to the cooled amine solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Synthesis using HATU as a Coupling Agent
This is a general protocol for amide coupling using HATU.
-
Dissolve Reagents: In a reaction vessel, dissolve decanoic acid (1.0 equivalent), the amine (1.0 - 1.2 equivalents), and HATU (1.0 - 1.2 equivalents) in a polar aprotic solvent such as DMF.
-
Add Base: Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 3: Amide Synthesis using EDC/HOBt as Coupling Agents
This protocol outlines a general procedure for amide coupling using EDC in the presence of HOBt.
-
Dissolve Reagents: Dissolve decanoic acid (1.0 equivalent), the amine (1.0 - 1.2 equivalents), and HOBt (1.0 - 1.2 equivalents) in a suitable solvent (e.g., DMF or dichloromethane).
-
Cool the Mixture: Cool the solution to 0 °C in an ice bath.
-
Add EDC: Add EDC·HCl (1.0 - 1.2 equivalents) to the cooled solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with water or a mild aqueous base to remove the water-soluble urea byproduct and excess reagents.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizing the Workflows and Mechanisms
Conclusion
The choice between using this compound and a modern coupling agent for amide synthesis depends heavily on the specific requirements of the reaction.
-
This compound is a powerful, highly reactive agent that is effective for a wide range of simple amide syntheses. Its main advantages are high reactivity and the relative simplicity of the reaction itself, though it requires a two-step process from the carboxylic acid and careful handling.
-
Modern coupling agents like HATU and EDC/HOBt offer a more controlled, one-pot procedure that is highly suitable for complex molecules with sensitive functional groups. They are the reagents of choice in peptide synthesis and other applications where minimizing side reactions and racemization is paramount. The primary trade-offs are the cost of the reagents and the potential for challenging purification depending on the byproducts.
For researchers, scientists, and drug development professionals, a careful evaluation of the substrate's complexity, the scale of the reaction, and cost considerations will guide the optimal choice for efficient and successful amide bond formation.
References
Performance Analysis of Decanoyl Chloride in Capsinoid Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance analysis of decanoyl chloride in the synthesis of capsinoids, non-pungent analogs of capsaicinoids with significant potential in the pharmaceutical and nutraceutical industries. An objective comparison with alternative acyl donors and synthesis methodologies is presented, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific applications.
Executive Summary
The synthesis of capsinoids, such as capsiate and dihydrocapsiate, can be achieved through both chemical and enzymatic routes. Chemical synthesis often employs acyl chlorides, such as this compound, for the esterification of vanillyl alcohol. This method can be efficient but may require harsh conditions and produce byproducts. Enzymatic synthesis, utilizing lipases, offers a milder and more specific alternative, often leading to high yields under environmentally benign conditions. The choice between these methods and the specific acyl donor depends on factors such as desired yield, purity requirements, scalability, and cost. This guide presents a comparative analysis of these approaches, with a focus on the performance of this compound.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data from various studies on the synthesis of capsinoids and their analogs, comparing the performance of different acyl donors and synthesis methods.
| Acyl Donor | Synthesis Method | Product | Yield (%) | Purity (%) | Reaction Time (h) | Key Reaction Conditions | Reference |
| This compound | Chemical Synthesis | Vanillyl Decanoate | Data not explicitly found | - | - | - | - |
| Methyl Nonanoate | Enzymatic (Novozym 435) | Vanillyl Nonanoate | 86 | - | 20 | 50 mM vanillyl alcohol, 50 mM methyl nonanoate, dioxane, 25°C | [1][2][3] |
| Methyl Hexanoate (C6) | Enzymatic (Novozym 435) | Vanillyl Hexanoate | 64-86 | - | 20 | 50 mM vanillyl alcohol, corresponding fatty acid methyl ester, dioxane, 25°C | [1][2] |
| Methyl Octanoate (C8) | Enzymatic (Novozym 435) | Vanillyl Octanoate | 64-86 | - | 20 | 50 mM vanillyl alcohol, corresponding fatty acid methyl ester, dioxane, 25°C | |
| Methyl Decanoate (C10) | Enzymatic (Novozym 435) | Vanillyl Decanoate | 64-86 | - | 20 | 50 mM vanillyl alcohol, corresponding fatty acid methyl ester, dioxane, 25°C | |
| Methyl Dodecanoate (C12) | Enzymatic (Novozym 435) | Vanillyl Dodecanoate | 64-86 | - | 20 | 50 mM vanillyl alcohol, corresponding fatty acid methyl ester, dioxane, 25°C | |
| Methyl Tetradecanoate (C14) | Enzymatic (Novozym 435) | Vanillyl Tetradecanoate | 64-86 | - | 20 | 50 mM vanillyl alcohol, corresponding fatty acid methyl ester, dioxane, 25°C | |
| Methyl Hexadecanoate (C16) | Enzymatic (Novozym 435) | Vanillyl Hexadecanoate | 64-86 | - | 20 | 50 mM vanillyl alcohol, corresponding fatty acid methyl ester, dioxane, 25°C | |
| Methyl Octadecanoate (C18) | Enzymatic (Novozym 435) | Vanillyl Octadecanoate | 64-86 | - | 20 | 50 mM vanillyl alcohol, corresponding fatty acid methyl ester, dioxane, 25°C | |
| 8-Methyl-6-nonenoic acid | Enzymatic (Novozym 435) | Capsiate | 60 (isolated) | - | - | 400-fold scale-up of optimal conditions | |
| 8-Methylnonanoic acid | Enzymatic (Novozym 435) | Dihydrocapsiate | 59 (isolated) | - | - | 400-fold scale-up of optimal conditions | |
| Oleoyl Chloride (C18) | Chemical Synthesis | Oleoyl Vanillyl Amide | 81 | - | - | Schotten-Baumann conditions | |
| Palmitoyl Chloride (C16) | Chemical Synthesis | Palmitoyl Vanillyl Amide | 82 | - | - | Schotten-Baumann conditions | |
| Benzoyl Chloride | Chemical Synthesis | Benzoyl Vanillyl Amide | 73.64 | - | - | Schotten-Baumann conditions | |
| C4-C18 Acyl Chlorides | Chemical Synthesis | Capsaicin Analogues | 93-96 | High | - | Biphase H2O/CHCl3 system |
Experimental Protocols
Chemical Synthesis of Capsinoid Analogs using Acyl Chlorides (General Schotten-Baumann Conditions)
This protocol is a general representation for the synthesis of capsaicinoid analogs, which can be adapted for capsinoid synthesis by substituting vanillylamine with vanillyl alcohol.
-
Preparation of Vanillyl Alcohol Solution: Dissolve vanillyl alcohol in an appropriate aqueous alkaline solution (e.g., 10% sodium hydroxide).
-
Acylation: To the cooled solution of vanillyl alcohol, add the corresponding acyl chloride (e.g., this compound) dropwise with vigorous stirring. Maintain the temperature in a cooling bath.
-
Reaction: Continue vigorous stirring for a specified period (e.g., 8 minutes) to ensure complete reaction.
-
Isolation: The product, being insoluble in water, will precipitate out. If the product is a solid, it can be collected by filtration and washed with cold water. If it is an oil, it can be extracted with a suitable organic solvent.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to achieve high purity.
Enzymatic Synthesis of Capsinoids
This protocol is based on the lipase-catalyzed esterification of vanillyl alcohol.
-
Reaction Mixture Preparation: In a suitable organic solvent (e.g., dioxane), combine vanillyl alcohol and a fatty acid methyl ester (e.g., methyl decanoate) at the desired molar concentrations (e.g., 50 mM each).
-
Enzyme Addition: Add the lipase catalyst (e.g., Novozym 435) to the reaction mixture. Molecular sieves can be added to remove the water produced during the reaction and shift the equilibrium towards product formation.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) with shaking for a designated period (e.g., 20 hours).
-
Enzyme Removal: After the reaction, remove the enzyme by filtration.
-
Product Analysis and Purification: The reaction mixture can be analyzed by techniques such as HPLC to determine the yield. The product can be purified using column chromatography.
Mandatory Visualization
Caption: Comparative workflows for chemical and enzymatic synthesis of capsinoids.
Caption: Simplified signaling pathway of capsinoid activation of the TRPV1 receptor.
Discussion and Conclusion
The synthesis of capsinoids can be effectively achieved through both chemical and enzymatic methods. While direct comparative data for this compound in chemical synthesis is limited in the reviewed literature, the available information on other acyl chlorides suggests that high yields are attainable. For instance, the synthesis of capsaicin analogues using various long-chain acyl chlorides in a biphase system resulted in yields of 93-96%. This indicates that this compound is likely to be a highly effective reagent for capsinoid synthesis under optimized chemical conditions.
Enzymatic synthesis, particularly with Novozym 435, presents a robust and environmentally friendly alternative, with reported yields for capsinoid homologues ranging from 64-86%. The enzymatic approach offers high specificity, avoiding the need for protection of the phenolic hydroxyl group of vanillyl alcohol, and proceeds under mild reaction conditions.
References
- 1. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Decanoyl chloride
Essential Safety and Handling Guide for Decanoyl Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive chemicals like this compound. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure compliance with safety standards.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Capric acid chloride, Caprinoyl Chloride
-
CAS Number: 112-13-0
Primary Hazards: this compound is a corrosive substance that causes severe skin burns and eye damage.[1][2][3][4] It may also be corrosive to metals.[1] Ingestion is harmful, and inhalation of its vapors can cause respiratory tract irritation. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. | To protect against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Protective gloves (e.g., PVC, Neoprene, or Nitrile rubber). Gloves must be inspected before use. | To prevent skin contact which can result in severe burns. |
| Body Protection | A complete suit protecting against chemicals, a PVC apron, or a lab coat. | To protect the body from accidental splashes and contact. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | To prevent inhalation of corrosive vapors that can damage the respiratory tract. |
Operational Plan for Handling this compound
A systematic approach is critical for the safe handling of this compound. The following step-by-step protocol outlines the procedure from preparation to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Incompatible materials include water, strong bases, alcohols, amines, and oxidizing agents.
2. Handling Procedure:
-
Wear all the requisite PPE as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
When not in use, keep containers securely sealed.
-
After handling, wash hands and other exposed areas thoroughly with mild soap and water.
3. Spill Response:
-
In case of a spill, evacuate the area immediately.
-
For minor spills, absorb with an inert material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Do not allow the spilled chemical to enter drains or waterways.
-
For major spills, contact emergency services.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound is classified as a corrosive hazardous waste.
-
Disposal Method: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not dispose of it in the sewer system.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local, state, and federal regulations.
Emergency First Aid Procedures
Immediate action is vital in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Below is a diagram illustrating the safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
